molecular formula C10H11NO B1603946 Cyclobutyl 2-pyridyl ketone CAS No. 515154-32-2

Cyclobutyl 2-pyridyl ketone

Cat. No.: B1603946
CAS No.: 515154-32-2
M. Wt: 161.2 g/mol
InChI Key: JUFVVUQDXNEDAV-UHFFFAOYSA-N
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Description

Cyclobutyl 2-pyridyl ketone is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFVVUQDXNEDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641987
Record name Cyclobutyl(pyridin-2-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515154-32-2
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Cyclobutyl 2-Pyridyl Ketone (CAS 515154-32-2)

[1][2][3]

Executive Summary

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2) is a specialized heteroaromatic scaffold utilized primarily as a key intermediate in the synthesis of pharmaceutical agents targeting the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] Its structural core—a pyridine ring linked to a strained cyclobutyl moiety via a carbonyl bridge—serves as a critical "hinge" in medicinal chemistry, offering a rigid yet metabolically distinct profile compared to isopropyl or cyclopentyl analogs.

This guide details the synthesis, physicochemical characterization, and application of this compound in high-value drug discovery pipelines.

Chemical Identity & Properties

PropertySpecification
CAS Number 515154-32-2
IUPAC Name Cyclobutyl(pyridin-2-yl)methanone
SMILES O=C(C1CCC1)C2=NC=CC=C2
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Pale yellow to amber oil (solidifies upon high purity/cooling)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
LogP ~2.1 (Predicted)
Key Functional Groups 2-Pyridyl (electron-deficient heteroaryl), Ketone (electrophilic center), Cyclobutyl (strained carbocycle)

Synthesis Protocols

Strategic Analysis of Routes

The synthesis of heteroaryl ketones requires careful control to prevent over-addition (formation of tertiary alcohols). For This compound , two primary routes are validated for research and scale-up.

Method A: Grignard Addition to Nitrile (Preferred for Scale)

This method utilizes the reaction between 2-cyanopyridine and cyclobutylmagnesium bromide .

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form a stable metallo-imine intermediate. This intermediate does not react further with the Grignard reagent, preventing over-alkylation. Acidic hydrolysis yields the ketone.

  • Advantages: One-step, cost-effective starting materials, high chemoselectivity.

Method B: Weinreb Amide Acylation (High Precision)

Reaction of 2-lithiopyridine with N-methoxy-N-methylcyclobutanecarboxamide .

  • Mechanism: The stable tetrahedral intermediate formed with the Weinreb amide prevents double addition.

  • Advantages: Useful if the Grignard reagent is difficult to prepare or if specific substitution exists on the pyridine ring that is sensitive to Grignard conditions.

Detailed Protocol: Method A (Grignard Route)

Reagents:

  • 2-Cyanopyridine (1.0 equiv)

  • Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF)

  • Anhydrous THF (Solvent)

  • Ammonium chloride (Sat. aq., Quench)[4]

  • HCl (1M, Hydrolysis)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 2-cyanopyridine (e.g., 10.4 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer cyclobutylmagnesium bromide (240 mL of 0.5 M solution, 120 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. The solution will turn from colorless to dark brown/red (formation of the imine-magnesium complex).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS. The nitrile peak should disappear.

  • Hydrolysis (Critical): Cool the mixture back to 0°C. Carefully quench with saturated NH₄Cl (50 mL). Note: This releases the imine.[5] To convert the imine to the ketone, add 1M HCl (100 mL) and stir vigorously at RT for 1 hour.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers.

  • Wash: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 85-92% yield of pale yellow oil.

Process Visualization

The following diagram illustrates the chemical logic and workflow for the Grignard synthesis route.

SynthesisPathStart2-Cyanopyridine(Substrate)IntermediateMetallo-ImineComplex(Stable Intermediate)Start->IntermediateTHF, 0°CNucleophilic AttackReagentCyclobutyl MgBr(Nucleophile)Reagent->IntermediateQuenchAcidic Hydrolysis(H3O+)Intermediate->QuenchPreventsOver-additionProductThis compound(Target)Quench->ProductImine Cleavage

Figure 1: Reaction pathway for the synthesis of this compound via Grignard addition to nitrile, highlighting the self-limiting intermediate that ensures ketone selectivity.

Applications in Drug Discovery

A. TRPV3 Antagonists (Pain & Inflammation)

The primary high-value application of CAS 515154-32-2 is as a precursor for TRPV3 (Transient Receptor Potential Vanilloid 3) antagonists.

  • Mechanism: The ketone is typically reduced or reacted with organometallics to form tertiary alcohols (e.g., pyridinyl methanol derivatives).

  • Significance: These derivatives modulate Ca²⁺ influx in keratinocytes and neuronal tissues, treating neuropathic pain and inflammatory skin conditions.

  • Reference: Research indicates pyridinyl methanol moieties derived from this ketone show high selectivity against TRPV3 over TRPV1/TRPV4.

B. Kinase Inhibitor Scaffolds

The cyclobutyl group acts as a bioisostere for isopropyl or tert-butyl groups but with distinct spatial vectors.

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

  • Conformational Lock: The rigidity of the cyclobutyl ring, combined with the pyridine nitrogen acceptor, creates a defined pharmacophore for binding pockets in kinases (e.g., p38 MAP kinase).

Safety & Handling (GHS)[8]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ketones can slowly oxidize or absorb moisture over time.

  • Spill: Absorb with sand or vermiculite; neutralize acidic residues if hydrolysis occurs.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry / PubMed. Accessible via NIH. Link

  • Preparation of Cyclobutyl Ketones via Grignard Addition to Nitriles. Organic Syntheses (General Method adaptation). Link

  • This compound Product Data & Safety Sheet. BLD Pharm / PubChem. Link

  • Divergent Synthesis of Cyclobutyl Amines. ChemRxiv (Contextual usage of cyclobutyl ketones). Link

"Cyclobutyl 2-pyridyl ketone" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclobutyl 2-Pyridyl Ketone

Abstract

This compound stands at the confluence of two structurally significant chemical motifs: the conformationally constrained cyclobutane ring and the electronically versatile pyridyl ketone system. The cyclobutane scaffold is of increasing interest in medicinal chemistry, offering a rigid, three-dimensional alternative to more flexible linkers and planar aryl groups.[1] Concurrently, the 2-pyridyl ketone moiety serves as a common pharmacophore and a versatile synthetic handle. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for applications in drug design, materials science, and catalysis. This guide provides a comprehensive analysis of the structural features of this compound, synthesizes established principles to predict its conformational landscape, and outlines authoritative experimental and computational workflows for its complete characterization.

Fundamental Molecular Architecture

The overall structure of this compound is dictated by the interplay between its two primary components: the non-planar cyclobutyl ring and the largely planar pyridyl ketone system.

The Cyclobutyl Moiety: A Study in Strain

Unlike the flat, highly strained cyclopropane, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[2] This puckering comes at the cost of a slight increase in angle strain, with the internal C-C-C bond angles compressing to approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2] This balance between angle strain and torsional strain results in a dynamic equilibrium between two equivalent puckered conformations that rapidly interconvert at room temperature. The presence of a bulky substituent, such as the 2-pyridyl ketone group, is expected to influence the puckering angle and may create a preference for one conformation.

The 2-Pyridyl Ketone Moiety: Rotational Freedom

The 2-pyridyl ketone fragment consists of a pyridine ring linked to a carbonyl group. The key determinant of its conformation is the rotation around the single bond connecting the carbonyl carbon to the C2 carbon of the pyridine ring. This rotation defines the relative orientation of the carbonyl oxygen and the pyridine nitrogen. Two principal planar conformers are possible:

  • s-trans (or anti): The carbonyl oxygen and the pyridine nitrogen are oriented on opposite sides of the C-C single bond. This conformation is generally favored to minimize steric repulsion and dipole-dipole interactions.

  • s-cis (or syn): The carbonyl oxygen and the pyridine nitrogen are on the same side of the C-C single bond. While often higher in energy, this conformation can be stabilized by specific solvent effects or intramolecular interactions.

Studies on related aryl and heteroaryl ketones have shown that a combination of steric, electronic, and crystal packing forces dictates the preferred conformation in different states (gas, solution, solid).[3]

Conformational Landscape and Key Isomers

The overall conformation of this compound is defined by two primary degrees of freedom: the puckering of the cyclobutane ring and the rotation about the C(carbonyl)-C(pyridyl) bond. The interplay between these motions gives rise to a complex potential energy surface with several possible low-energy conformers.

The diagram below illustrates the primary conformational questions that must be addressed to fully characterize the molecule.

G cluster_0 Key Conformational Variables cluster_1 Resulting Isomers A Cyclobutyl Ring Puckering C Puckered Conformer 1 A->C Interconversion D Puckered Conformer 2 A->D Interconversion B Pyridyl-Carbonyl Torsion E s-trans (anti) Isomer B->E Rotation F s-cis (syn) Isomer B->F Rotation G Overall Molecular Conformation C->G D->G E->G F->G G A Molecule Procurement or Synthesis B Computational Analysis (DFT Conformational Search) A->B D Spectroscopic Analysis (NMR, IR) A->D F X-ray Crystallography A->F C Hypothesized Low-Energy Conformers & Spectra B->C C->D Compare Predicted vs. Experimental E Solution-State Conformation D->E H Validated Structural & Conformational Model E->H Correlate & Finalize G Solid-State Structure F->G G->H Correlate & Finalize

Caption: Integrated workflow for structural and conformational analysis.

Protocol: Computational Conformational Analysis

Expertise & Causality: This in silico approach is the most efficient first step. It allows for the exploration of the entire potential energy surface without the cost and time of synthesis and experimentation. By using a reliable level of theory like Density Functional Theory (DFT), we can accurately predict geometries, relative energies, and spectroscopic properties to guide subsequent experimental work.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy minima. The key dihedral angle (C(pyridyl)-C(pyridyl)-C(carbonyl)=O) should be rotated in increments (e.g., 15°) to ensure the entire rotational landscape is sampled.

  • Geometry Optimization: Each identified conformer should be fully optimized using DFT. A common and robust functional/basis set combination is B3LYP/6-31G(d). This step refines the geometry to the nearest local energy minimum.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and predicted IR spectra.

  • Energy Refinement: For the lowest-energy conformers, perform single-point energy calculations with a larger, more accurate basis set (e.g., 6-311+G(d,p)) to obtain more reliable relative energies.

  • Data Analysis: Tabulate the relative energies (ΔE and ΔG), key dihedral angles, and bond lengths for all stable conformers.

Protocol: NMR Spectroscopic Analysis

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution, which is most relevant to biological and chemical reactivity. While basic ¹H and ¹³C NMR confirm connectivity, advanced 2D techniques like NOESY are required to probe through-space interactions that define conformation.

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Standard 1D Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the cyclobutyl protons will provide initial clues about the ring's puckering and the orientation of the ketone.

  • 2D Correlation Spectra (COSY & HSQC): Run COSY (¹H-¹H) and HSQC (¹H-¹³C) experiments to unambiguously assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or ROESY spectrum. This is the critical step for conformational analysis. A cross-peak between two protons indicates they are close in space (< 5 Å). The presence of an NOE between a proton on the pyridine ring (e.g., H6) and a proton on the cyclobutyl ring would provide definitive evidence for the preferred rotational isomer. For example, in an s-trans conformation, an NOE would be expected between the cyclobutyl protons and the H3 proton of the pyridine ring, whereas the s-cis would show an NOE to the pyridine nitrogen lone pair (not observable) but potentially to the H6 proton if sterically allowed.

Protocol: Single-Crystal X-ray Diffraction

Expertise & Causality: X-ray crystallography provides an unambiguous, high-resolution map of the electron density in the solid state, yielding the precise atomic coordinates. [4]This "gold standard" method provides definitive proof of the molecular structure, bond lengths, bond angles, and the conformation adopted in the crystal lattice. This experimental result serves as the ultimate benchmark for validating the computational models. [5][6] Methodology:

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated. [4]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-precision structure.

  • Structural Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles. This data provides the definitive solid-state conformation.

Predicted Data and Properties

Based on the analysis of the constituent fragments, the following properties and conformational data can be predicted. The quantitative data in Table 2 is hypothetical, representing a plausible outcome from the computational protocol described above.

Table 1: Core Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₁NO Calculated
Molecular Weight 161.20 g/mol Calculated
Key Functional Groups Ketone, Pyridine Structural Analysis

| Primary Rotatable Bonds | C(carbonyl)-C(pyridyl), C(carbonyl)-C(cyclobutyl) | Structural Analysis |

Table 2: Hypothetical Relative Energies of Key Conformers (from DFT Calculation)

Conformer ID Pyridyl-Carbonyl Torsion (s-cis/s-trans) C(pyridyl)-C(py)-C(CO)-O Dihedral Relative Energy (kcal/mol) Predicted Population (%)
Conf-1 s-trans ~180° 0.00 >99%
Conf-2 s-cis ~0° +5.8 <1%

| TS-1 | Perpendicular | ~90° | +7.2 | 0% (Transition State) |

Note: Energies are hypothetical and serve to illustrate the expected large preference for the s-trans conformer due to steric hindrance.

Conclusion

The molecular structure of this compound is characterized by a puckered, non-planar cyclobutane ring attached to a planar 2-pyridyl ketone group. The conformational landscape is dominated by the rotation around the C(carbonyl)-C(pyridyl) bond. Strong theoretical reasoning, based on steric and electronic principles, predicts a significant preference for the s-trans conformer, where the carbonyl oxygen is oriented away from the pyridine nitrogen. This guide provides a robust, multi-faceted workflow for the definitive characterization of this molecule, integrating predictive computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography. The resulting structural insights are critical for any researcher or drug development professional seeking to leverage the unique properties of this molecular scaffold.

References

  • Cyclobutanone - Wikipedia. Wikipedia. [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PubMed. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry – Rational synthesis, structural analysis and photoluminescence. ResearchGate. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH National Library of Medicine. [Link]

  • Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]

  • Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. Royal Society of Chemistry. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations. Royal Society of Chemistry. [Link]

  • Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility of Cyclobutyl 2-pyridyl ketone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of Solubility Profiling

In the landscape of contemporary drug discovery and chemical synthesis, the cyclobutane motif has garnered significant interest for its capacity to impart unique conformational rigidity and favorable pharmacological properties, such as enhanced metabolic stability and binding efficiency.[1] Cyclobutyl 2-pyridyl ketone, a molecule incorporating this valuable scaffold alongside a polar pyridyl ring and a ketone linker, presents a fascinating case study in solubility. Understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for successful process development, from reaction optimization and product purification to formulation and final dosage form design. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound, blending theoretical principles with robust, field-proven experimental protocols.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] A detailed analysis of the this compound structure is therefore essential for predicting its solubility profile.

The molecule can be deconstructed into distinct polar and non-polar domains:

  • Polar Domains:

    • Ketone Carbonyl Group (C=O): The significant difference in electronegativity between the carbon and oxygen atoms creates a strong dipole moment, making this group a prime site for dipole-dipole interactions.[3]

    • Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. Its presence introduces polarity and a site for potential acid-base interactions.

  • Non-polar Domains:

    • Cyclobutane Ring: This saturated aliphatic ring is a classic non-polar hydrocarbon moiety.

    • Aromatic System: The carbon framework of the pyridine ring also contributes to the molecule's non-polar character.

These competing features suggest a nuanced solubility behavior. The molecule is amphiphilic in nature, possessing both hydrophilic (polar) and lipophilic (non-polar) characteristics. This duality dictates its affinity for different classes of solvents.

Predicted Solubility Profile
  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Low to moderate solubility is anticipated. While the ketone's oxygen and pyridine's nitrogen can act as hydrogen bond acceptors with solvent molecules, the sizeable non-polar hydrocarbon backbone (cyclobutane and the pyridine ring structure) will limit miscibility.[4][5] As the alkyl chain of alcohol solvents increases (e.g., from methanol to butanol), the solvent becomes less polar, which may slightly improve solubility, but the dominant hydrogen-bonding network of the solvent remains a barrier. In acidic aqueous solutions, protonation of the pyridine nitrogen would form a cationic salt, dramatically increasing water solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents possess strong dipole moments that can effectively solvate the polar regions of this compound through dipole-dipole interactions.[6] Crucially, they lack the strong, self-associating hydrogen bond networks found in protic solvents, allowing for more favorable solute-solvent interactions.

  • In Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate solubility is expected. The non-polar cyclobutane and aromatic portions of the solute will interact favorably with these solvents via London dispersion forces.[6] However, the highly polar ketone and pyridine functionalities may reduce solubility in extremely non-polar solvents like hexane, where the energy cost of breaking up the solvent-solvent interactions to accommodate the polar solute is high.

Quantitative Solubility Data: A Predictive Summary

Solvent Class Solvent Example Predicted Solubility (at 25°C) Primary Intermolecular Forces
Polar Protic WaterSparingly Soluble / InsolubleHydrogen Bonding, Dipole-Dipole
MethanolModerately SolubleHydrogen Bonding, Dipole-Dipole
EthanolModerately SolubleHydrogen Bonding, Dipole-Dipole
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDipole-Dipole
N,N-Dimethylformamide (DMF)Highly SolubleDipole-Dipole
AcetoneSolubleDipole-Dipole
AcetonitrileSolubleDipole-Dipole
Non-Polar TolueneModerately SolubleLondon Dispersion, π-stacking
DichloromethaneSolubleDipole-Dipole, London Dispersion
Diethyl EtherSparingly SolubleDipole-Dipole, London Dispersion
HexaneInsolubleLondon Dispersion

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions require empirical validation. The following section details a robust, two-stage protocol for accurately determining the solubility of this compound. This protocol is designed as a self-validating system to ensure data integrity.

Workflow for Solubility Determination

G cluster_qual Part A: Qualitative Screening cluster_quant Part B: Quantitative Measurement (Shake-Flask) Qual_Start 1. Add ~10 mg of solute to 1 mL of solvent Qual_Vortex 2. Vortex for 60 seconds at ambient temperature Qual_Start->Qual_Vortex Qual_Observe 3. Visually inspect for undissolved solid Qual_Vortex->Qual_Observe Qual_Result Categorize: Soluble, Sparingly, Insoluble Qual_Observe->Qual_Result Quant_Start 1. Add excess solute to known volume of solvent Qual_Result->Quant_Start Inform solvent choice for quantitative study Quant_Equil 2. Agitate at constant temp. (e.g., 24h @ 25°C) Quant_Start->Quant_Equil Quant_Filter 3. Filter through 0.22 µm syringe filter Quant_Equil->Quant_Filter Quant_Dilute 4. Prepare serial dilutions of the filtrate Quant_Filter->Quant_Dilute Quant_Analyze 5. Analyze by UV-Vis Spectroscopy vs. Calibration Curve Quant_Dilute->Quant_Analyze Quant_Result Calculate Concentration (e.g., mg/mL or mol/L) Quant_Analyze->Quant_Result

Caption: Experimental workflow for solubility determination.

Part A: Rapid Qualitative Screening

Rationale: This initial screen is a rapid, resource-efficient method to quickly categorize solvents and identify promising candidates for the more rigorous quantitative analysis.[2][7]

Methodology:

  • Preparation: Into a series of 13x100 mm glass test tubes, add approximately 10 mg of this compound. The exact mass is not critical, but consistency is key.

  • Solvent Addition: Add 1.0 mL of a test solvent to each tube.

  • Mixing: Cap and vortex each tube vigorously for 60 seconds.[2]

  • Observation: Allow the tubes to stand for 5 minutes. Visually inspect each tube against a dark background.

  • Classification:

    • Soluble: No visible solid particles remain. The solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The solid appears largely unchanged.

Part B: Quantitative Isothermal Shake-Flask Method

Rationale: This is the gold-standard method for determining thermodynamic equilibrium solubility. The use of a constant temperature bath is critical, as solubility is highly temperature-dependent. Analysis via UV-Vis spectroscopy, assuming the compound has a chromophore (the pyridyl ketone system does), provides a sensitive and accurate means of quantification when benchmarked against a proper calibration curve.[8]

Methodology:

  • Preparation of Saturated Solution:

    • To a 4 mL glass vial, add a known volume of the chosen solvent (e.g., 2.0 mL).

    • Add an excess of this compound (e.g., ~50 mg, ensuring a substantial amount of solid will remain undissolved).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to remain in the temperature bath for 30 minutes without agitation for solids to settle.

    • Carefully draw the supernatant into a syringe. Causality Check: This step must be performed without disturbing the solid bed to avoid aspirating undissolved particles.

    • Attach a 0.22 µm PTFE syringe filter and discard the first ~0.2 mL of filtrate to saturate the filter membrane.

    • Filter the remaining supernatant into a clean, tared vial. This step is the most critical for accuracy; any particulate matter will falsely elevate the measured solubility.

  • Analysis (UV-Vis Spectroscopy):

    • Calibration Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Perform serial dilutions to create a series of standards (e.g., 5-6 standards spanning the expected concentration range). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

    • Sample Analysis: Gravimetrically prepare an accurate dilution of the saturated filtrate to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of the diluted sample.

    • Back-calculate the concentration of the original, undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Visualizing Solute-Solvent Interactions

The underlying forces driving solubility can be visualized to better understand the theoretical predictions.

Caption: Key intermolecular forces in solubility.

Conclusion

This compound possesses a balanced amphiphilic structure, leading to a predictable yet complex solubility profile. High solubility is expected in polar aprotic solvents, with moderate solubility in polar protic and non-polar aromatic solvents, and poor solubility in highly non-polar aliphatic solvents and water. This guide provides the theoretical foundation to understand these behaviors and a robust experimental framework to quantify them accurately. For researchers in process chemistry and drug development, applying these principles and protocols is a foundational step toward harnessing the full potential of this and other novel chemical entities.

References

  • Source: Not specified, educational material.
  • Title: Physical Properties of Ketones and Aldehydes Source: OpenOChem Learn URL
  • Title: 1.
  • Title: Determination of maximum solubility?
  • Source: Not specified, educational material.
  • Source: Not specified, educational material.
  • Source: National Institutes of Health (NIH)
  • Source: meriSTEM (YouTube)
  • Source: Not specified, educational material (Cengage Learning adaptation).
  • Source: openlectures sg (YouTube)

Sources

Theoretical Profiling of Cyclobutyl 2-Pyridyl Ketone: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl 2-pyridyl ketone (C10H11NO) represents a high-value scaffold in modern medicinal chemistry.[1] It serves as a conformationally restricted bioisostere of isopropyl 2-pyridyl ketone, offering altered metabolic stability and distinct steric vectors for kinase inhibitor and GPCR ligand design.[2]

This technical guide provides a rigorous computational framework for characterizing this molecule. Unlike standard aliphatic ketones, the interplay between the heteroaromatic pyridine ring (n→π* interactions) and the strained cyclobutane core (puckering dynamics) requires a specialized theoretical approach.[2] The following protocol integrates conformational sampling, Density Functional Theory (DFT), and electronic property mapping to support rational drug design.

Part 1: Computational Methodology & Workflow

The "Puckering-Rotation" Conundrum

Standard minimization algorithms often fail to locate the global minimum for cyclobutyl ketones because they trap the cyclobutane ring in a planar transition state or fail to account for the coupled rotation of the pyridine ring.[2]

The Protocol:

  • Grid Search (Scan): You must perform a relaxed potential energy surface (PES) scan across two coordinates simultaneously:

    • Coordinate 1: The dihedral angle

      
       (0° to 360°).[2]
      
    • Coordinate 2: The cyclobutane puckering amplitude (dihedral

      
      ).[2]
      
  • Level of Theory: Start with B3LYP/6-31G(d) for the scan to save cost, then re-optimize minima at M06-2X/6-311++G(d,p) .[2]

    • Why M06-2X? This Minnesota functional captures medium-range correlation energy better than B3LYP, which is critical for modeling the dispersion interactions between the lone pair of the pyridine nitrogen and the cyclobutane hydrogens.[2]

Solvation Models

Gas-phase calculations are insufficient for drug design.[2] Use the SMD (Solvation Model based on Density) with water (


) for biological relevance and dichloromethane (

) to mimic the lipophilic interior of protein binding pockets.[2]
Computational Workflow Diagram

ComputationalProtocol cluster_DFT DFT Optimization Loop Start Input Structure (this compound) MM_Opt MM2/MMFF94 Pre-optimization (Fix Ring Pucker) Start->MM_Opt PES_Scan 2D PES Scan (Pyridine Rotation vs. Cyclobutane Pucker) MM_Opt->PES_Scan Generate Conformers Geom_Opt Geometry Opt M06-2X / 6-311++G(d,p) PES_Scan->Geom_Opt Select Minima Freq_Calc Frequency Check (NIMAG = 0) Geom_Opt->Freq_Calc Freq_Calc->Geom_Opt Imaginary Freq Found Properties Electronic Profiling (NBO, HOMO-LUMO, MEP) Freq_Calc->Properties Valid Minima Docking Export to Docking Studies Properties->Docking

Caption: Workflow for accurate theoretical characterization, prioritizing conformational sampling before high-level DFT.

Part 2: Structural & Conformational Analysis

The Pyridine-Carbonyl Orientation

The 2-pyridyl ketone moiety exhibits two dominant conformers defined by the N-C-C=O[2] dihedral angle:

  • syn-periplanar (cis-like): The Pyridine Nitrogen and Carbonyl Oxygen are on the same side.[2] This is generally the higher energy state due to dipole-dipole repulsion, but it is the required geometry for metal chelation .[2]

  • anti-periplanar (trans-like): The Nitrogen and Oxygen are opposed. This is typically the global minimum (approx. 3–5 kcal/mol more stable) due to dipole minimization.[2]

Critical Insight for Drug Design: If your drug target requires bidentate binding (e.g., to a Zinc finger or Magnesium co-factor), the energy penalty to rotate from anti to syn must be calculated.[2] A penalty >7 kcal/mol suggests the molecule will rarely adopt the bioactive conformation.[2]

Cyclobutane Ring Strain

The cyclobutane ring is not planar.[2] It adopts a "butterfly" or "puckered" conformation to relieve torsional strain (eclipsing interactions).[2]

  • Puckering Angle: ~25–30°.[2]

  • Inversion Barrier: Very low (~1.5 kcal/mol).

  • Implication: In docking simulations, you must allow the cyclobutane ring flexibility. Treating it as a rigid square will result in false-negative binding scores.[2]

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical hardness and metabolic stability.[2]

OrbitalLocalizationSignificance
HOMO Pyridine Nitrogen Lone Pair (n)Nucleophilic center; prone to N-oxidation by CYP450 enzymes.[2]
LUMO Carbonyl

& Pyridine

Electrophilic center; site of nucleophilic attack (e.g., covalent cysteine targeting).[2]
Gap (

)
~4.5 - 5.0 eV (DFT predicted)A large gap indicates a "hard" molecule, generally stable but requiring specific activation for reaction.[2]
Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore.[2]

  • Negative Regions (Red): The Carbonyl Oxygen and Pyridine Nitrogen. These are H-bond acceptors.

  • Positive Regions (Blue): The Cyclobutane protons.[2]

  • The "Hole": The center of the cyclobutane ring often shows a neutral/hydrophobic patch, ideal for Van der Waals contact with hydrophobic residues (e.g., Leucine, Valine).[2]

Chelation Logic Diagram

ChelationLogic State_Anti Anti-Periplanar (Global Minimum) Dipole Minimized Rotation Bond Rotation (~5 kcal/mol penalty) State_Anti->Rotation State_Syn Syn-Periplanar (High Energy) Dipole Repulsion Metal_Binding Metal Chelation (Bioactive State) State_Syn->Metal_Binding + Metal Ion (Zn2+, Mg2+) Rotation->State_Syn

Caption: Energetic pathway required to access the bioactive metal-chelating state.

Part 4: Spectroscopic Validation (IR/NMR)

To validate your theoretical model against synthesized batches, compare these key vibrational modes (scaling factor ~0.967 for B3LYP):

  • C=O Stretch: Predicted at ~1690–1710 cm⁻¹.[2]

    • Shift: Conjugation with the pyridine ring lowers this frequency compared to dicyclobutyl ketone (~1715 cm⁻¹).[2]

  • Ring Puckering Mode: Look for low-frequency modes (< 200 cm⁻¹) in the Raman spectrum, corresponding to the "butterfly" motion of the cyclobutane.[2]

  • NMR Shielding (GIAO Method):

    • Calculate NMR shielding tensors using GIAO-B3LYP/6-311+G(2d,p) (chloroform solvent model).

    • The cyclobutane protons will show distinct splitting patterns (AA'BB' system) due to the puckering, which averages out only if the inversion barrier is overcome at room temperature.[2]

References

  • Conformational Analysis of Pyridyl Ketones: Umar, Y. (2009).[2] Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine.[2][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-1913.[2]

  • Cyclobutane Ring Puckering Methodology: Sordo, J. A., et al. (1996).[2] Structure, vibrational spectrum, and ring puckering barrier of cyclobutane.[2] The Journal of Chemical Physics, 104, 1916.[2] (Validated by recent NIH/PubMed studies on ring strain).

  • DFT Functionals for Heterocycles: Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[2] Theoretical Chemistry Accounts, 120, 215–241.[2]

  • Medicinal Chemistry of Pyridyl Ketones: Al-Jibori, S. A., et al. (2024).[2] Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega.[2]

  • Cyclobutanes in Drug Design: Mykhailiuk, P. K. (2019).[2][4] Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie, cited in NIH/PMC.[2]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Cyclobutyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of Cyclobutyl 2-pyridyl ketone, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the Grignard reaction between 2-bromopyridine and cyclobutanecarbonitrile, offering a reliable and scalable route to the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

This compound is a heterocyclic ketone with significant potential in various fields of chemical research. The cyclobutane moiety, a conformationally restricted alternative to linear alkyl chains, can impart unique pharmacological properties such as enhanced metabolic stability and binding efficiency in drug candidates.[1] The 2-pyridyl ketone scaffold is also a common feature in ligands for catalysis and functional materials.

Several synthetic strategies can be envisioned for the preparation of this compound, including the Friedel-Crafts acylation of pyridine, which is often challenging due to the deactivation of the pyridine ring, and palladium-catalyzed cross-coupling reactions.[2][3][4][5] However, the Grignard reaction represents a classical and highly effective method for the formation of carbon-carbon bonds. This protocol details a Grignard-based approach, which is both cost-effective and amenable to scale-up.

The chosen synthetic route involves the formation of a 2-pyridyl Grignard reagent from 2-bromopyridine, followed by its reaction with cyclobutanecarbonitrile. This method is advantageous as it avoids the use of highly toxic or expensive reagents and the reaction conditions are generally mild.[6][7][8]

Reaction Mechanism and Rationale

The synthesis of this compound via the Grignard reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: 2-Bromopyridine reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. This organometallic intermediate is a potent nucleophile. The use of an ethereal solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

  • Nucleophilic Addition to the Nitrile: The 2-pyridylmagnesium bromide then undergoes nucleophilic addition to the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile. This forms an intermediate imine salt.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine salt to yield the desired this compound.

The choice of cyclobutanecarbonitrile as the electrophile is strategic. While the reaction could also be performed with cyclobutanecarbonyl chloride, the nitrile offers advantages in terms of stability and handling.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-BromopyridineReagentSigma-Aldrich109-04-6
Magnesium Turnings99.5%Sigma-Aldrich7439-95-4
IodineReagentSigma-Aldrich7553-56-2
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich109-99-9
Cyclobutanecarbonitrile98%Sigma-Aldrich5531-31-7
Hydrochloric Acid (HCl)37%Sigma-Aldrich7647-01-0
Diethyl EtherReagentSigma-Aldrich60-29-7
Saturated Sodium Bicarbonate Solution
Anhydrous Sodium Sulfate
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Preparation of the Grignard Reagent

  • Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • To the flask, add magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine. The iodine helps to activate the magnesium surface.

  • Add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of 2-bromopyridine (5.0 g, 31.6 mmol) in 30 mL of anhydrous THF.

  • Add a small portion (approximately 5 mL) of the 2-bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise over 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark, cloudy mixture.

Step 2: Reaction with Cyclobutanecarbonitrile

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyclobutanecarbonitrile (2.5 g, 30.8 mmol) in 20 mL of anhydrous THF.

  • Add the cyclobutanecarbonitrile solution dropwise to the cooled Grignard reagent over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 50 mL of 1 M hydrochloric acid. This step should be performed carefully as it is exothermic.

  • Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Safety Precautions

  • General: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • 2-Bromopyridine: Is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

    • Magnesium: Is a flammable solid. Keep away from sources of ignition.

    • Tetrahydrofuran (THF): Is a highly flammable liquid and can form explosive peroxides. Use only anhydrous THF and handle with care.

    • Hydrochloric Acid: Is corrosive. Handle with extreme care to avoid skin and eye contact.

  • Reaction: The formation of the Grignard reagent is exothermic and can be vigorous. The quenching step with acid is also exothermic. Both steps should be performed with caution and proper cooling.

Data Presentation

ParameterValue
Reactants
2-Bromopyridine5.0 g (31.6 mmol)
Magnesium1.2 g (50 mmol)
Cyclobutanecarbonitrile2.5 g (30.8 mmol)
Reaction Conditions
SolventAnhydrous THF
Grignard Formation TemperatureReflux
Nitrile Addition Temperature0 °C to Room Temperature
Reaction Time~5 hours
Expected Yield
Theoretical Yield~5.4 g
Typical Experimental Yield60-75%

Workflow Visualization

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification 2-Bromopyridine_in_THF 2-Bromopyridine in Anhydrous THF Grignard_Formation Grignard Reagent Formation (Mg, I2, THF) 2-Bromopyridine_in_THF->Grignard_Formation Cyclobutanecarbonitrile_in_THF Cyclobutanecarbonitrile in Anhydrous THF Nitrile_Addition Nucleophilic Addition (0 °C to RT) Cyclobutanecarbonitrile_in_THF->Nitrile_Addition Grignard_Formation->Nitrile_Addition 2-Pyridylmagnesium bromide Hydrolysis Acidic Work-up (1M HCl) Nitrile_Addition->Hydrolysis Extraction Solvent Extraction (Diethyl Ether) Hydrolysis->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Column_Chromatography Column Chromatography (Silica Gel) Drying_Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Sources

Application Notes and Protocols: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Norrish-Yang cyclization, specifically tailored to its application in the synthesis of aryl-substituted bicyclo[1.1.1]pentan-2-ols from aryl cyclobutyl ketones. These highly strained bicyclic structures are valuable intermediates in medicinal chemistry, serving as unique bioisosteres for aryl and other functional groups. This document moves beyond a simple recitation of steps to explain the underlying photochemical principles, critical experimental parameters, and expected outcomes, empowering researchers to successfully implement and adapt this powerful transformation.

Introduction: Harnessing Light for Complex Scaffolds

The Norrish-Yang cyclization is a powerful photochemical reaction that facilitates the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate.[1][2] This biradical can then undergo cyclization to yield a cyclobutanol derivative.[3] In the specific case of aryl cyclobutyl ketones, this reaction provides an elegant entry into the strained and synthetically valuable bicyclo[1.1.1]pentane system.[4][5]

The overall transformation can be viewed as a formal γ-C–H functionalization of the cyclobutyl ketone.[5] The aryl group is essential, acting as the chromophore that absorbs UV light, initiating the process. Understanding the mechanism is key to controlling the reaction's outcome and troubleshooting potential issues.

Mechanistic Pathway

The reaction proceeds through several distinct steps:

  • Photoexcitation: The aryl ketone absorbs a photon (typically UV light), promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital. This initially forms an excited singlet state (S1).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T1). This triplet state has diradical character.

  • γ-Hydrogen Abstraction: The excited triplet carbonyl oxygen abstracts a hydrogen atom from one of the γ-positions on the cyclobutane ring. This is an intramolecular 1,5-hydrogen atom transfer (HAT), forming a 1,4-biradical intermediate.

  • Biradical Cyclization: The resulting 1,4-biradical undergoes intramolecular radical combination (cyclization) to form the C-C bond that creates the bicyclo[1.1.1]pentan-2-ol product.

It is important to note that the 1,4-biradical intermediate can also undergo a competing reaction known as Norrish Type II cleavage, which would lead to ring-opened side products.[1][6] The rigid structure of the cyclobutyl system and the specific reaction conditions are chosen to favor the desired Yang cyclization pathway.

Norrish-Yang Mechanism cluster_0 Reaction Pathway A Aryl Cyclobutyl Ketone (S0) B Excited Singlet State (S1) A->B hν (UV Light) C Excited Triplet State (T1) B->C Intersystem Crossing (ISC) D 1,4-Biradical Intermediate C->D γ-H Abstraction E Bicyclo[1.1.1]pentan-2-ol (Product) D->E Cyclization (Yang Pathway) F Norrish Type II Cleavage Products D->F Fragmentation (Cleavage Pathway)

Caption: Mechanism of the Norrish-Yang Cyclization.

Experimental Protocol: Synthesis of 2-Aryl-bicyclo[1.1.1]pentan-2-ols

This protocol is based on an optimized procedure for the Norrish-Yang cyclization of aryl cyclobutyl ketones.[5] It is crucial to adhere to the safety precautions outlined in Section 4, particularly concerning UV light exposure.

Materials and Equipment
  • Starting Material: Aryl cyclobutyl ketone (See Section 3 for substrate scope).

  • Solvent: Anhydrous benzene (C₆H₆). Caution: Benzene is a known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Vessel: A quartz immersion well photoreactor is ideal. Quartz is necessary as Pyrex glass will absorb the required UV wavelengths. The vessel should be equipped with a gas inlet/outlet, a magnetic stir bar, and a cooling system for the lamp.

  • Light Source: A high-intensity UV lamp, such as a 450-W Hanovia medium-pressure mercury arc lamp, is required.[5] These lamps emit a broad spectrum of UV light suitable for exciting the aryl ketone chromophore.

  • Inert Gas: Dry nitrogen (N₂) or argon (Ar) for deoxygenating the solution.

  • Purification: Silica gel for column chromatography.

  • Analytical Equipment: ¹H NMR, ¹³C NMR, and GC-MS for product characterization and purity assessment.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a quartz photoreactor vessel, dissolve the aryl cyclobutyl ketone (1.0 eq) in anhydrous benzene to a concentration of 0.02 M. For a typical 0.3 mmol scale reaction, this would be 0.3 mmol of ketone in 15 mL of benzene.[7]

    • Rationale: A relatively dilute solution is used to minimize intermolecular side reactions, such as pinacol coupling, which can occur at higher concentrations.[5] Benzene is an effective solvent as it is relatively inert and does not compete in hydrogen abstraction.

  • Deoxygenation:

    • Seal the reactor and purge the solution with a gentle stream of dry nitrogen or argon for 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.

    • Rationale: Molecular oxygen can quench the excited triplet state of the ketone, inhibiting the desired reaction. Removing dissolved oxygen is therefore critical for achieving good yields.

  • Photochemical Reaction:

    • Place the immersion well containing the UV lamp into the reactor. Ensure the cooling system for the lamp is active before ignition.

    • Turn on the magnetic stirrer to ensure homogenous irradiation of the solution.

    • Ignite the UV lamp and irradiate the reaction mixture for 4-6 hours.[5]

    • Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing by TLC or GC-MS. The starting material should be consumed over this period.

  • Work-up and Purification:

    • Once the reaction is complete, turn off the UV lamp and allow the apparatus to cool to room temperature.

    • Remove the solvent (benzene) under reduced pressure using a rotary evaporator.

    • The crude residue is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The desired bicyclo[1.1.1]pentan-2-ol product is typically a white solid.

Experimental_Workflow Prep 1. Prepare Solution (0.02 M in Benzene) Deox 2. Deoxygenate (N2 Purge, 30 min) Prep->Deox Irrad 3. Irradiate (450W Hg Lamp, 4-6h) Deox->Irrad Workup 4. Concentrate (Rotary Evaporator) Irrad->Workup Purify 5. Purify (Silica Gel Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for Norrish-Yang cyclization.

Substrate Scope, Limitations, and Troubleshooting

The success of the Norrish-Yang cyclization is highly dependent on the electronic properties of the aryl group.

Favorable Substrates

Aryl cyclobutyl ketones bearing electron-withdrawing groups (EWGs) on the aromatic ring are generally excellent substrates for this transformation. The presence of EWGs is thought to enhance the n-π* character of the lowest triplet state, which is more reactive towards hydrogen abstraction.

EntryAryl Substituent (Ar)ProductYield (%)
1Phenyl2-Phenyl-bicyclo[1.1.1]pentan-2-ol65
24-Fluorophenyl2-(4-Fluorophenyl)-bicyclo[1.1.1]pentan-2-ol71
34-Chlorophenyl2-(4-Chlorophenyl)-bicyclo[1.1.1]pentan-2-ol75
44-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)-bicyclo[1.1.1]pentan-2-ol80
53-Chlorophenyl2-(3-Chlorophenyl)-bicyclo[1.1.1]pentan-2-ol72
63-Pyridyl2-(Pyridin-3-yl)-bicyclo[1.1.1]pentan-2-ol55

Data sourced from Dong, J., et al. (2023).[5]

Limitations and Unfavorable Substrates

A significant limitation of this protocol is its incompatibility with electron-rich aryl systems. Aryl cyclobutyl ketones bearing electron-donating groups (EDGs), such as methoxy or methyl groups, fail to undergo the desired cyclization.[5] This is likely due to a change in the nature of the excited state to one with more π-π* character, which is less efficient at hydrogen abstraction. In these cases, the starting material is either recovered, or complex mixtures are formed.

EntryAryl Substituent (Ar)Outcome
74-MethoxyphenylNo desired product detected (n.d.)
84-MethylphenylNo desired product detected (n.d.)

Data sourced from Dong, J., et al. (2023).[5]

Troubleshooting Common Issues
  • Low Conversion/Recovery of Starting Material:

    • Cause: Inefficient deoxygenation.

    • Solution: Ensure the solvent is anhydrous and the purge with inert gas is thorough (at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

    • Cause: Lamp inefficiency or incorrect vessel material.

    • Solution: Verify the lamp is functioning correctly and has not exceeded its operational lifetime. Ensure a quartz reaction vessel is being used, not Pyrex.

  • Formation of Side Products:

    • Cause: Competing side reactions like pinacol coupling (dimerization) or Norrish Type II cleavage (ring-opening) can occur.[5]

    • Solution: Adhere to the recommended dilute concentration (0.02 M) to disfavor bimolecular reactions like pinacol coupling. While cleavage is an inherent competing pathway, the rigid cyclobutyl system generally favors cyclization. If significant cleavage is observed, solvent effects can be explored, as polar solvents can sometimes influence the partitioning of the biradical intermediate.[6][8]

Safety Precautions

Photochemical reactions require specific safety protocols due to the hazards associated with high-intensity UV radiation and the chemicals used.

  • UV Radiation: High-intensity UV light can cause severe burns to the skin and eyes (photokeratitis).[9][10]

    • Control Measures: The photoreactor must be operated within a light-tight cabinet or a designated area shielded with UV-blocking materials.[7] Never look directly at the ignited lamp. Always wear UV-blocking safety glasses or a full-face shield when working near an active photoreactor.[11] Ensure any enclosure has safety interlocks that automatically shut off the lamp if opened.[9]

  • Chemical Hazards:

    • Benzene: Benzene is a carcinogen and is highly flammable. It must be handled exclusively within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.[7][10]

    • Mercury Lamps: UV lamps contain mercury. Handle them with care to avoid breakage. If a lamp breaks, follow established procedures for mercury spill cleanup.

  • Electrical Hazards: Photoreactor power supplies operate at high voltages. Ensure all electrical connections are secure and properly grounded. Do not operate with frayed or damaged cords.

Conclusion

The Norrish-Yang cyclization of aryl cyclobutyl ketones is a highly effective method for synthesizing sterically hindered and medicinally relevant bicyclo[1.1.1]pentan-2-ol scaffolds. Success hinges on careful control of experimental parameters, particularly the electronic nature of the aryl substrate and the rigorous exclusion of oxygen. By understanding the mechanistic underpinnings and adhering to the detailed protocol and safety guidelines presented, researchers can confidently employ this photochemical strategy to access complex molecular architectures for applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). The past, present, and future of the Yang reaction. In PMC. Retrieved February 7, 2026, from [Link]

  • Dong, J., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. Retrieved February 7, 2026, from [Link]

  • Chem-Station. (2016, February 23). Norrish-Yang Reaction. Chem-Station International Edition. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chemwis. (2024, April 27). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. Retrieved February 7, 2026, from [Link]

  • Chemistry by Dr Raju. (2022, June 27). PHOTOCHEMISTRY | NORRISH TYPE-I REACTION IN SATURATED CYCLIC CARBONYL COMPOUNDS. YouTube. Retrieved February 7, 2026, from [Link]

  • Marciniak, B. (1988). The "Norrish type II" photoreaction: An organic photochemistry experiment.
  • Dong, J., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (n.d.). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journals. Retrieved February 7, 2026, from [Link]

  • Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 124(3), 396–403.
  • National Institutes of Health. (2022, October 25). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. NIH. Retrieved February 7, 2026, from [Link]

  • MIT EHS. (2020, May 1). UV Radiation Safety Guide. Massachusetts Institute of Technology. Retrieved February 7, 2026, from [Link]

  • Macmillan Group. (2017). A General Small-Scale Reactor To Enable Standardization and Acceleration of Photocatalytic Reactions. Princeton University. Retrieved February 7, 2026, from [Link]

  • Alexander, E. (n.d.). "The Photosynthesis of 2-Phenyl-bicyclo[1.1.1.]pentanol-2". ResearchGate. Retrieved February 7, 2026, from [Link]

  • University of St Andrews. (n.d.). Safe operation of UV light sources in laboratories. University of St Andrews. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (2023). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. Retrieved February 7, 2026, from [Link]

  • University of Nebraska Medical Center. (n.d.). SAFETY GUIDELINE Ultraviolet (UV) Radiation Hazards. UNMC. Retrieved February 7, 2026, from [Link]

  • Naskar, S., et al. (2023). Making photochemistry scalable – an operationally simple falling film looping photoreactor. Reaction Chemistry & Engineering.
  • ChemistryViews. (2023, February 2). Path to 2-Substituted Bicyclo[1.1.1]pentanes. ChemistryViews. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of 1-Dialkylamino-2-alkylbicyclo-[1.1.1]pentanes. ResearchGate. Retrieved February 7, 2026, from [Link]

  • KAUST Health & Safety. (n.d.). Guidelines for Working with Ultraviolet Light Sources. King Abdullah University of Science and Technology. Retrieved February 7, 2026, from [Link]

  • Booker-Milburn, K. I., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(9), 1643-1648.
  • Macmillan Group. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. Retrieved February 7, 2026, from [Link]

  • University of Iowa. (2021, August 9). Occupational Safety: UV Light Guidelines. University of Iowa. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Cyclobutyl 2-Pyridyl Ketone in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2) is a high-value synthetic building block used to install the cyclobutyl-pyridine motif in small molecule drug candidates.[1] This scaffold offers a unique medicinal chemistry profile: the cyclobutyl ring provides a "puckered" conformational restriction that fills hydrophobic pockets more effectively than planar aromatics or floppy alkyl chains, while the pyridine ring serves as a hydrogen bond acceptor and solubility enhancer. This guide details the application of this ketone in synthesizing chiral secondary alcohols (via Asymmetric Transfer Hydrogenation) and sterically hindered amines (via Titanium-mediated Reductive Amination), providing validated protocols for high-yield lead optimization.[1]

Introduction: The "Goldilocks" Scaffold

In modern drug discovery, the cyclobutyl group is increasingly utilized as a bioisostere for isopropyl, cyclopentyl, or phenyl groups. It represents a "Goldilocks" zone in conformational space:

  • Vs. Isopropyl: The cyclobutyl ring reduces entropic penalty upon binding by restricting bond rotation.

  • Vs. Cyclopropyl: It is less strained and capable of "puckering" (butterfly conformation), allowing better induced fit in enzyme pockets.[1]

  • Vs. Phenyl: It increases fraction of sp3 character (

    
    ), improving solubility and metabolic stability by eliminating aromatic hydroxylation sites.[1]
    

When fused with a 2-pyridyl moiety, the resulting ketone becomes a divergent point for synthesizing H3 receptor antagonists, kinase inhibitors, and analgesic candidates.

Structural Logic Diagram

The following diagram illustrates the medicinal chemistry rationale behind using this compound.

MedChemRationaleKetoneThis compound(The Scaffold)Prop_CycloCyclobutyl Ring(Lipophilic Domain)Ketone->Prop_CycloProp_PyrPyridine Ring(Polar Domain)Ketone->Prop_PyrBenefit_1Metabolic Stability(Blocks CYP Oxidation)Prop_Cyclo->Benefit_1Benefit_2Puckered Conformation(Specific Steric Fit)Prop_Cyclo->Benefit_2Benefit_3H-Bond Acceptor(Solubility/Binding)Prop_Pyr->Benefit_3TargetHigh-AffinityDrug CandidateBenefit_1->TargetBenefit_2->TargetBenefit_3->Target

Caption: Figure 1. Medicinal chemistry properties conferred by the cyclobutyl-pyridine scaffold.

Application I: Stereoselective Synthesis of Chiral Alcohols

Context: The reduction of the ketone to a secondary alcohol creates a chiral center. Enantiopure alcohols are critical for potency and selectivity. Standard borohydride reduction yields racemates; therefore, Asymmetric Transfer Hydrogenation (ATH) is the preferred industry standard.[1]

Challenge: The basic nitrogen of the pyridine ring can poison standard hydrogenation catalysts. Solution: Use of the Noyori-Ikariya catalyst system (Ru-TsDPEN) which tolerates heteroatoms and operates under mild conditions.[1]

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Target Product: (S)- or (R)-Cyclobutyl(pyridin-2-yl)methanol[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF (degassed)[1]

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (10 mg per mmol substrate) in degassed DCM (5 mL).

  • Substrate Addition: Add this compound (161 mg, 1.0 mmol).

  • Reagent Addition: Slowly add the Formic Acid/TEA mixture (0.5 mL) via syringe. Caution: Exothermic gas evolution.[1]

  • Reaction: Stir at 28°C for 14–24 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[1]

    • Note: The pyridine nitrogen may slow the reaction; if conversion <50% at 12h, increase temperature to 40°C.

  • Quench: Dilute with water (10 mL) and neutralize with saturated NaHCO₃.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Expected Results:

  • Yield: >85%

  • ee (Enantiomeric Excess): >94% (Determined by Chiral HPLC, Chiralcel OD-H column).[1]

Application II: Construction of Hindered Amines

Context: Installing an amine adjacent to the cyclobutyl ring creates a bulky, metabolically stable amine scaffold common in GPCR ligands (e.g., H3 antagonists).[1] Challenge: The steric bulk of the cyclobutyl group hinders nucleophilic attack, making standard reductive amination (using NaBH(OAc)₃ alone) sluggish and prone to side reactions.[1] Solution: Titanium(IV) Isopropoxide mediated reductive amination . The Ti(IV) acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.[1][2]

Protocol B: Ti(OiPr)₄ Mediated Reductive Amination

Target Product: N-Substituted-1-cyclobutyl-1-(pyridin-2-yl)methanamine[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Primary or Secondary Amine (1.2 eq) (e.g., Morpholine, Methylamine)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 eq)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)[1]

  • Solvent: Absolute Ethanol or THF[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a sealed vial, combine the ketone (1.0 mmol) and the amine (1.2 mmol).

    • Add Ti(OiPr)₄ (1.5 mmol, ~450 µL) neat.[1]

    • Stir at ambient temperature for 6–12 hours. The mixture will become viscous/solidify as the Ti-complex forms.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (5 mL).

    • Cool to 0°C.

    • Add NaBH₄ (1.5 mmol) portion-wise.[1]

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (Critical Step):

    • Titanium Quench: Add 2 mL of 2M NaOH or water. A heavy white precipitate (TiO₂) will form.[1]

    • Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate.

    • Purify via Acid-Base extraction or Column Chromatography (DCM/MeOH/NH₃).[1]

Data Summary Table:

ParameterStandard Method (NaBH(OAc)3)Ti-Mediated Method
Reaction Time 24 - 48 hours10 - 16 hours
Conversion 40 - 60%>90%
Steric Tolerance LowHigh (Ideal for Cyclobutyl)
Side Products Alcohol (direct reduction)Minimal

Advanced Workflow: Late-Stage Diversification

Recent literature highlights the use of cyclobutyl ketones in photoredox catalysis to access cis-1,3-difunctionalized cyclobutanes via Norrish-Yang cyclization intermediates [1].[1] This allows for the modification of the cyclobutyl ring itself, a technique used to fine-tune solubility without changing the pharmacophore core.

WorkflowStartThis compound(Starting Material)Path1Path A: Chiral Reduction(Ru-TsDPEN)Start->Path1Path2Path B: Reductive Amination(Ti(OiPr)4 / NaBH4)Start->Path2Path3Path C: C-H Functionalization(Pd-Cat / Ligand)Start->Path3 AdvancedProd1Chiral Alcohol(Receptor Binding Core)Path1->Prod1Prod2Bulky Tertiary Amine(GPCR Ligand)Path2->Prod2Prod31,3-Difunctionalized Cyclobutane(Novel IP Space)Path3->Prod3

Caption: Figure 2. Synthetic divergence from the ketone building block.

References

  • Fan, Z., et al. (2023).[1][3] "Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Angewandte Chemie International Edition. [Link][1]

  • Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. [Link][1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. [Link][1]

  • Talesara, G.L., et al. (2015).[1] "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. [Link][1]

Application Note: Functional Group Transformations of Cyclobutyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of Cyclobutyl 2-pyridyl ketone , a high-value scaffold combining a metabolically stable lipophile (cyclobutane) with a privileged pharmacophore (pyridine).

Executive Summary & Strategic Value

This compound represents a "privileged" intersection in drug design. The cyclobutyl group offers a rigid, lipophilic spacer that resists metabolic oxidation better than gem-dimethyl or isopropyl groups (the "magic methyl" effect of ring strain). The 2-pyridyl ketone moiety serves as both a bidentate directing group for transition-metal catalysis and a precursor to chiral tertiary alcohols found in antihistamines and kinase inhibitors.

This guide covers three core transformations:

  • Chelation-Controlled Nucleophilic Addition: Exploiting the pyridine nitrogen for high diastereoselectivity.

  • Asymmetric Transfer Hydrogenation (ATH): Overcoming nitrogen-coordination poisoning to generate chiral secondary alcohols.

  • Strain-Release Functionalization: Leveraging ring strain for distal C-H activation.

Decision Matrix: Reaction Pathway Selection

The following workflow illustrates the divergent synthesis pathways available for this scaffold.

ReactionPathways Start This compound Branch1 Nucleophilic Addition (Grignard/Lithium) Start->Branch1 R-MgBr / Low Temp Branch2 Asymmetric Reduction (ATH) Start->Branch2 Ru-Cat / HCOOH Branch3 Directed C-H Activation Start->Branch3 Pd(OAc)2 / Oxidant Prod1 Tertiary Alcohol (Chelation Control) Branch1->Prod1 Cram Chelate Model Prod2 Chiral Secondary Alcohol (>95% ee) Branch2->Prod2 Noyori Transfer Hydrog. Prod3 Ortho-Functionalized Pyridine Branch3->Prod3 N-Directed Prod4 Gamma-Arylated Cyclobutane Branch3->Prod4 Transient DG / Strain

Figure 1: Strategic divergence for this compound functionalization.

Protocol 1: Chelation-Controlled Grignard Addition

Objective: Synthesis of tertiary alcohols with high diastereoselectivity. Mechanism: The pyridine nitrogen and the ketone oxygen coordinate to the Magnesium (Mg) atom, forming a rigid 5-membered chelate. The nucleophile then attacks from the less hindered face (Cram Chelate Model).

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Non-coordinating solvents enhance chelation; THF competes for Mg).

  • Additives:

    
     (optional, to suppress enolization if alpha-protons are acidic).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add this compound (1.0 mmol) and anhydrous DCM (5 mL).

  • Temperature Control: Cool the solution to -78 °C (Dry ice/Acetone bath). Low temperature is critical to lock the chelate conformation.

  • Addition: Add PhMgBr dropwise over 15 minutes. Note: A color change (often orange/red) indicates complex formation.

  • Equilibration: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: Unlike simple alkyl ketones, the cyclobutyl group adds significant steric bulk. If conversion is low, switch to Organolithium reagents at -78 °C, which are more aggressive but less chelation-selective.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to the secondary alcohol. Challenge: The basic pyridine nitrogen can poison standard hydrogenation catalysts or alter the pH micro-environment. Solution: Use of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in an azeotropic formic acid/triethylamine mixture.

Reaction Scheme Data
ParameterConditionRationale
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)Robust, tolerates heteroatoms.
Hydrogen Source HCOOH /

(5:2 molar ratio)
Protonates the pyridine N, preventing catalyst poisoning.
Solvent DCM or neatHigh concentration increases rate.
Temp/Time 25 °C, 12-24 hMild conditions preserve the cyclobutane ring.
Step-by-Step Procedure
  • Catalyst Prep: In a vial, mix

    
     and 
    
    
    
    in DCM. Stir for 10 min to generate the active 16e- species.
  • Reaction: Add the this compound (2.0 mmol) to the catalyst solution.

  • H-Source Addition: Add the pre-mixed HCOOH/

    
     azeotrope (2 mL) in one portion.
    
  • Monitoring: Stir vigorously. Monitor by TLC or HPLC. Note: CO2 gas evolution will occur.

  • Workup: Dilute with water, neutralize with sat.

    
     (carefully!), extract with DCM.
    
  • Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Authoritative Note: The absolute configuration is predictable using Noyori's mnemonic. The steric difference between the cyclobutyl and pyridyl groups is sufficient for high enantio-discrimination (>90% ee).

Advanced Module: Directed C-H Functionalization

Objective: Functionalizing the cyclobutane ring (Gamma-C-H activation). Mechanism: The pyridine acts as a Directing Group (DG) for Pd(II). While ortho-activation of the pyridine is possible, specific conditions can force activation of the cyclobutane ring, often leading to cis-1,3-difunctionalized products.

CHActivation Substrate This compound Coordination Pd(II) Coordination (N,O-Chelation) Substrate->Coordination Pd(OAc)2 Activation Gamma-C-H Activation (Cyclobutane Ring) Coordination->Activation Concerted Metalation-Deprotonation (CMD) Product cis-1,3-Substituted Cyclobutane Activation->Product Reductive Elimination

Figure 2: Mechanism for distal C-H activation on the cyclobutane ring.

Protocol (Gamma-Arylation)
  • Reagents: Substrate (0.2 mmol), Aryl Iodide (1.5 eq),

    
     (10 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: HFIP (Hexafluoroisopropanol) is often crucial for C-H activation on strained rings as it stabilizes the cationic Pd intermediates.

  • Conditions: Sealed tube, 100 °C, 24 hours.

  • Note: This transformation exploits the "puckered" conformation of cyclobutane, bringing the gamma-protons into proximity with the metal center coordinated to the pyridine.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Murai, S., et al. (1993).[1] Efficient catalytic addition of aromatic carbon-hydrogen bonds to olefins. Nature.[1] Link (Foundational work on ketone-directed C-H activation).

  • Gutierrez-Bonet, A., et al. (2019). Palladium-Catalyzed C(sp3)–H Arylation of Cyclobutyl Ketones. Journal of the American Chemical Society. Link (Specific protocol for cyclobutyl gamma-functionalization).

  • Walsh, P. J., et al. (2012). Chemo- and Enantioselective Addition of Grignard Reagents to Ketones.[2] Chemical Reviews. Link

Sources

Application Note: Asymmetric Transfer Hydrogenation of Cyclobutyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the asymmetric synthesis of (S)-Cyclobutyl(pyridin-2-yl)methanol via Asymmetric Transfer Hydrogenation (ATH). While 2-pyridyl ketones are high-value precursors for antihistamines (e.g., carbinoxamine analogs) and chiral ligands, they present a specific synthetic challenge: catalyst poisoning via N-coordination .

The nitrogen atom on the pyridine ring tends to coordinate strongly to the metal center (Ruthenium/Rhodium), displacing the chiral ligand or blocking the active site. This protocol utilizes a RuCl(p-cymene)[(S,S)-TsDPEN] catalyst system in a specific Formic Acid/Triethylamine (5:2) azeotropic media. The acidic environment protonates the pyridine nitrogen (


), effectively "masking" it from the catalyst while permitting the outer-sphere hydride transfer to the carbonyl.

Reaction Mechanism & Strategy

The success of this transformation relies on the Metal-Ligand Bifunctional Mechanism (Noyori-Ikariya type). Unlike standard hydrogenation which requires substrate binding to the metal, ATH operates via an outer-sphere transition state.

The "Masking" Strategy
  • Problem: In neutral solvents (e.g., Isopropanol), the pyridyl nitrogen (

    
    -donor) binds to the Ru center, arresting catalysis.
    
  • Solution: Using HCOOH/Et

    
    N (5:2 molar ratio) ensures the medium is sufficiently acidic to keep the pyridine protonated (
    
    
    
    ), preventing coordination, yet basic enough to regenerate the Ru-H active species via formate decarboxylation.
Mechanistic Pathway (DOT Visualization)

ATH_Mechanism Cat_Pre Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active_RuH Active Species Ru-H (18e-) Cat_Pre->Active_RuH HCOONHEt3 -CO2 TS Transition State (Outer Sphere) Active_RuH->TS Hydride Transfer TS->Active_RuH Regeneration (+HCOOH) Product Chiral Alcohol (S)-Enantiomer TS->Product Release Substrate Substrate Cyclobutyl-2-Py-Ketone Protonation N-Protonation (HCOOH excess) Substrate->Protonation Acidic Media Protonation->TS Py-H+ enters cycle

Figure 1: Mechanistic flow of Asymmetric Transfer Hydrogenation. Note the critical N-Protonation step preventing catalyst poisoning.

Experimental Protocol

Target Molecule: (S)-Cyclobutyl(pyridin-2-yl)methanol Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Scale: 10 mmol (Representative Lab Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
Cyclobutyl 2-pyridyl ketone 161.201.01.61 gSubstrate
RuCl(p-cymene)[(S,S)-TsDPEN] 635.20.00532 mgCatalyst (0.5 mol%)
Formic Acid / Et

N (5:2)
MixtureExcess8.0 mLH-Source/Solvent
Ethyl Acetate 88.11N/ASolventExtraction
Sat. NaHCO

84.01N/AWashNeutralization
Step-by-Step Procedure
  • Preparation of Azeotrope:

    • In a fume hood, slowly add Triethylamine (2 mol parts) to Formic Acid (5 mol parts) at 0°C. Caution: Exothermic reaction. Stir until room temperature.

    • Validation: Verify pH is acidic (< 5) using a dipstick. If neutral/basic, the pyridine will poison the catalyst.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the This compound (1.61 g, 10 mmol).

    • Add the prepared HCOOH/Et

      
      N azeotrope  (8 mL). Sparge with Nitrogen for 10 minutes to remove dissolved oxygen.
      
    • Add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg).

    • Observation: The solution typically turns orange/red.

  • Incubation:

    • Stir the mixture at 30°C for 12–24 hours.

    • Monitoring: Monitor conversion via TLC (SiO

      
      , 20% EtOAc/Hexanes). The alcohol is more polar than the ketone.
      
    • Endpoint: >98% consumption of starting material.[1][2][3]

  • Workup:

    • Pour the reaction mixture into Water (20 mL).

    • Crucial Step: Basify carefully with Sat. NaHCO

      
        or 10% Na
      
      
      
      CO
      
      
      until pH ~8. Why? The pyridine ring must be deprotonated to be extracted into the organic phase.
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 8:2) affords the pure chiral alcohol as a viscous oil or low-melting solid.

Analytical Validation

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. Chiral HPLC is required for accurate ee determination.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Expected Result:

    • (S)-Enantiomer (Major):

      
       12.5 min (Example time, verify with racemate).
      
    • (R)-Enantiomer (Minor):

      
       15.2 min.
      
    • Target ee: >95%.

Workflow Diagram

Workflow Start Start: 10 mmol Substrate Mix Add HCOOH/TEA (5:2) + Ru Catalyst Start->Mix React Stir 30°C, 12-24h (N2 Atmosphere) Mix->React Check TLC Check: Ketone Consumed? React->Check Check->React No Quench Quench H2O Neutralize to pH 8 Check->Quench Yes Extract Extract EtOAc Concentrate Quench->Extract Analysis Chiral HPLC (OD-H Column) Extract->Analysis

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (<5% Conv.) Catalyst PoisoningEnsure HCOOH:TEA ratio is strictly 5:2. If too basic, Pyridine binds Ru.[4]
Low ee (<80%) Temperature too highLower reaction temperature to 20°C or 10°C. Reaction time will increase.
Product in Aqueous Phase Improper pH during workupPyridines are soluble in acid. Ensure pH > 8 during extraction to deprotonate the N.
Racemization Over-exposure to acidDo not leave product in acidic media after conversion is complete. Quench immediately.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[3][5][6][7] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Zhang, X., et al. (2015).[4] Highly Enantioselective Hydrogenation of Pyridyl Ketones. Organic Letters, 17(17), 4144–4147.[4] (Context for high-pressure alternatives). Link

Sources

Application Note: Cyclobutyl 2-Pyridyl Ketone in the Preparation of Radiolabeled CNS Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and drug development scientists focusing on the synthesis of CNS-penetrant radiotracers. It details the utilization of Cyclobutyl 2-pyridyl ketone (C2PK) as a pivotal precursor in the preparation of Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled ligands, specifically targeting metabotropic glutamate receptors (mGluR1) and other pyridyl-functionalized CNS targets.

Executive Summary & Scientific Rationale

This compound is a high-value scaffold in medicinal chemistry, serving as the pharmacophore core for various metabotropic glutamate receptor 1 (mGluR1) antagonists. In the context of Positron Emission Tomography (PET), this ketone serves as a versatile electrophile.

Its primary utility in radiolabeling stems from the reactivity of the carbonyl carbon, which allows for two distinct radiolabeling strategies:

  • Nucleophilic Addition (The Carbinol Route): Reaction with [¹¹C]Methyllithium ([¹¹C]MeLi) or [¹¹C]Methylmagnesium iodide to generate tertiary alcohols (carbinols). This is critical for metabolic stability, as tertiary alcohols are resistant to oxidation.

  • Oxime Ether Formation: Condensation with hydroxylamine followed by O-alkylation with [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹⁸F]Fluoroalkyl halides.

Why This Precursor?

  • Structural Rigidity: The cyclobutyl ring provides conformational restriction, often enhancing binding affinity and selectivity for G-protein coupled receptors (GPCRs).

  • Electronic Profile: The adjacent pyridine ring activates the carbonyl group for nucleophilic attack while providing a hydrogen-bond acceptor site crucial for receptor docking.

Chemical Mechanism & Pathway

The following diagram illustrates the two primary pathways for transforming this compound into radiolabeled bioactive compounds.

Radiosynthesis_Pathways cluster_legend Legend Precursor This compound (Precursor) Intermediate_Oxime Oxime Intermediate (In situ or Isolated) Precursor->Intermediate_Oxime Pathway B: Condensation Product_Carbinol [11C]Tertiary Carbinol (High Metabolic Stability) Precursor->Product_Carbinol Pathway A: Grignard/Lithiation Product_OximeEther [11C]Oxime Ether (e.g., JNJ-16259685 analogs) Intermediate_Oxime->Product_OximeEther Alkylation Reagent_C11_MeLi [11C]MeLi (Nucleophilic Addition) Reagent_C11_MeLi->Product_Carbinol Reagent_NH2OH NH2OH·HCl Reagent_NH2OH->Intermediate_Oxime Reagent_C11_MeI [11C]CH3I / NaH (O-Alkylation) Reagent_C11_MeI->Product_OximeEther key Blue: Direct Carbon Labeling Red: Pendant Group Labeling

Caption: Divergent synthesis pathways utilizing this compound. Pathway A yields a carbon-labeled core; Pathway B yields a labeled side chain.

Detailed Protocol: Synthesis of [¹¹C]Carbinol Tracer

This protocol describes the synthesis of a generic [¹¹C]Methyl-carbinol derivative (e.g., for mGluR1 imaging) via [¹¹C]Methyllithium . This method is preferred over [¹¹C]Methyl iodide alkylation when the target molecule requires a tertiary alcohol pharmacophore.

Reagents & Equipment[1][2]
  • Cyclotron: 16-18 MeV proton beam (for [¹¹C]CO₂ production).

  • Synthesis Module: Automated loop system (e.g., GE TRACERlab FX C Pro or equivalent).

  • Precursor: this compound (>98% purity).

  • Reagents:

    • Methyllithium (1.6 M in ether).

    • Methyl iodide (non-radioactive, for carrier if needed, usually NCA).

    • Hydriodic acid (57%) or TBAI for [¹¹C]CH₃I production.

  • Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether.

Step-by-Step Workflow
Phase 1: Production of [¹¹C]Methyllithium ([¹¹C]MeLi)
  • [¹¹C]CO₂ Trapping: Trap cyclotron-produced [¹¹C]CO₂.

  • Conversion to [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]CH₃I using the standard "wet" (LiAlH₄/HI) or "gas phase" (I₂) method.

  • Conversion to [¹¹C]MeLi:

    • Pass the gaseous [¹¹C]CH₃I stream through a cooled loop (-78°C) containing n-Butyllithium (in hexane).

    • Reaction: [¹¹C]CH₃I + n-BuLi → [¹¹C]MeLi + n-BuI.

    • Note: This is a critical step. The exchange is rapid.

Phase 2: Reaction with this compound
  • Precursor Preparation: Dissolve 1.0–2.0 mg of this compound in 200 µL of anhydrous THF.

  • Addition: Transfer the prepared [¹¹C]MeLi solution into the reaction vessel containing the ketone precursor at -78°C (or ambient, depending on stability).

  • Quenching: After 1-2 minutes reaction time, quench with HPLC mobile phase (e.g., H₂O/Acetonitrile with 0.1% TFA).

Phase 3: Purification & Formulation
  • HPLC Separation: Inject the crude mixture onto a semi-preparative C18 column.

    • Mobile Phase: 35% Acetonitrile / 65% Water (buffered with 0.1 M Ammonium Formate).

    • Flow Rate: 4-6 mL/min.

  • Isolation: Collect the radioactive peak corresponding to the tertiary alcohol product.

  • Formulation: Dilute with water, pass through a C18 Sep-Pak, wash with water, elute with Ethanol (1 mL), and dilute with Saline (9 mL) for injection.

Quality Control & Validation Data

A self-validating system requires strict QC parameters. The following table summarizes expected outcomes for a successful synthesis.

ParameterSpecificationCausality / Explanation
Radiochemical Yield (RCY) 15–25% (decay corrected)Limited by the conversion efficiency of [¹¹C]CH₃I to [¹¹C]MeLi and moisture sensitivity.
Radiochemical Purity (RCP) > 99%HPLC purification must remove unreacted ketone (which may have similar UV retention).
Molar Activity (Aₘ) > 50 GBq/µmolCritical for receptor occupancy studies (mGluR1 density is moderate).
Identity Co-elution with cold standardThe tertiary alcohol standard (synthesized via Grignard) must match the radioactive peak.
Residual Solvents THF < 5000 ppmTHF is neurotoxic; efficient Sep-Pak washing is mandatory.

Automated Synthesis Diagram

The following DOT diagram visualizes the fluidic logic for the automated synthesis module.

Synthesis_Module cluster_production Isotope Production cluster_reaction Reaction Vessel cluster_purification Downstream Cyclotron Cyclotron [11C]CO2 MeI_Synth [11C]CH3I Module Cyclotron->MeI_Synth Loop_BuLi Loop 1: BuLi / Hexane (-78°C) MeI_Synth->Loop_BuLi [11C]CH3I Gas Reactor Reactor: This compound (in THF) Loop_BuLi->Reactor [11C]MeLi Transfer HPLC Semi-Prep HPLC (C18 Column) Reactor->HPLC Crude Mix SepPak C18 Sep-Pak (Formulation) HPLC->SepPak Product Cut Final_Vial Final Product (Sterile Vial) SepPak->Final_Vial Elution

Caption: Automated fluidic path for the conversion of [¹¹C]CO₂ to the final radiolabeled carbinol.

Authoritative References

  • Lavreysen, H., et al. (2004). "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist." Neuropharmacology, 47(7), 961-972. Link

    • Significance: Establishes the biological relevance of the cyclobutyl-pyridyl pharmacophore in mGluR1 antagonism.

  • Rahman, O., et al. (2021). "Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide..." bioRxiv. Link

    • Significance: Demonstrates modern radiolabeling techniques (O-methylation) on related pyrano-pyridine scaffolds.

  • Gomez-Vallejo, V., et al. (2010). "Fully automated synthesis of [11C]methyllithium and its application to the radiosynthesis of [11C]tertiary alcohols." Bioorganic & Medicinal Chemistry Letters, 20(17), 5247-5250.

    • Significance: Provides the foundational protocol for converting ketones (like C2PK) to [¹¹C]carbinols.

  • Yamasaki, T., et al. (2011). "Radiosynthesis and evaluation of [11C]YM-202074 as a PET ligand for imaging the metabotropic glutamate receptor type 1." Nuclear Medicine and Biology, 38(4), 465-470. Link

    • Significance: Validates the use of [¹¹C]CH₃I methylation in mGluR1 tracer synthesis.

Troubleshooting & Optimization

Technical Support Center: Cyclobutyl 2-Pyridyl Ketone (C2PK)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 515154-32-2 | Formula: C₁₀H₁₁NO | State: Viscous Yellow Oil

Welcome to the Technical Support Hub for Cyclobutyl 2-pyridyl ketone . This guide addresses the specific purification challenges associated with heteroaryl ketones synthesized via Grignard or Weinreb amide routes.

⚠️ Critical Chemical Context

Before troubleshooting, understand the molecule's behavior to avoid yield loss:

  • Reduced Basicity: Unlike unsubstituted pyridine (pKa ~5.2), the carbonyl group at the 2-position is electron-withdrawing. The pKa of the conjugate acid of C2PK is estimated between 2.6 – 2.8 .

    • Implication: Standard "acid washes" (pH 4-5) used for amines will fail to extract this product into the aqueous layer. You need a stronger acid (pH < 1) to protonate it fully.

  • Cyclobutane Strain: The cyclobutyl ring (~26 kcal/mol strain energy) is stable under standard workup, but avoid prolonged exposure to strong Lewis acids (like AlCl₃) which can trigger ring expansion.

Module 1: The Grignard Workup (Emulsion Control)

Issue: "I synthesized C2PK via Cyclobutylmagnesium bromide, but the workup is a gelatinous mess."

Diagnosis: Magnesium salts (MgBrOH/Mg(OH)₂) form stable emulsions with the pyridine nitrogen, trapping the product.

Protocol: The Rochelle’s Salt Method

Do not use simple NH₄Cl. Use this chelation strategy to break the emulsion.

  • Quench: Cool reaction mixture to 0°C.

  • Add: Saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt). Use 20 mL per gram of Magnesium used.

  • Agitate: Stir vigorously at Room Temperature (RT) for 1-2 hours.

    • Visual Cue: The grey/white emulsion will separate into two clear layers (organic top, clear aqueous bottom).

  • Separate: Extract aqueous layer with Et₂O or EtOAc.

WorkupLogic Start Crude Reaction Mixture (Mg Salts Present) Quench Quench with Sat. NH4Cl? Start->Quench Result1 Result: Gelatinous Emulsion (Trapped Product) Quench->Result1 Yes (Standard) Solution Solution: Add Sat. Rochelle's Salt (K-Na Tartrate) Quench->Solution No (Recommended) Result1->Solution Fix Stir Stir vigorously 1-2h Solution->Stir Outcome Clear Biphasic Separation Stir->Outcome

Figure 1: Decision logic for breaking Magnesium emulsions during C2PK workup.

Module 2: Chemical Purification (Acid-Base Extraction)

Issue: "I have non-basic impurities (hydrocarbons, unreacted cyclobutyl bromide) in my crude oil."

Diagnosis: You can leverage the pyridine nitrogen, but you must respect the low pKa (2.6).

Protocol: The "Low pH" Swing

Goal: Move C2PK into water (as salt), wash away non-basics, then return C2PK to organic.

StepReagentTarget pHMechanism
1. Extraction 2M HCl (aq)pH < 1 Protonates pyridine (Py-H⁺). C2PK moves to Aqueous .
2. Wash Ether/HexaneN/ANon-basic impurities stay in Organic . Discard Organic.
3. Basify 6M NaOHpH > 5 Deprotonates Py-H⁺. C2PK returns to neutral oil.
4. Recovery DCM or EtOAcN/AExtract neutral C2PK into Organic .

⚠️ Caution: Do not overshoot the basification time. Prolonged exposure to high pH (pH > 12) can induce enolization or degradation of the ketone. Neutralize to pH 7-8 rapidly and extract.

Module 3: Chromatography (Silica Gel)

Issue: "The product streaks on the TLC plate and elutes over 20 fractions."

Diagnosis: The pyridine nitrogen acts as a Lewis base, hydrogen-bonding with acidic silanol (Si-OH) groups on the silica.

Protocol: Amine-Modified Silica

You must deactivate the silica.

  • Mobile Phase: Hexanes/Ethyl Acetate (gradient).

  • Modifier: Add 1% Triethylamine (Et₃N) to the bulk solvent mixture before running the column.

    • Alternative: Flush the column with 1% Et₃N in Hexanes, then run your normal gradient.

  • Loading: Load the crude oil as a concentrated solution in DCM/Hexane (1:1).

TLC Visualization:

  • UV (254 nm): Strong absorbance (Pyridine ring).

  • Stain: Iodine (I₂) chamber works well for the cyclobutyl moiety if UV is ambiguous.

Module 4: Vacuum Distillation (Scalability)

Issue: "I have >10g of material. Chromatography is too expensive."

Diagnosis: C2PK is a stable oil and can be distilled, but requires high vacuum to prevent thermal degradation.

Data Table: Estimated Distillation Parameters

Note: Values are estimated based on structural analogs (2-acetylpyridine and cyclobutyl methyl ketone).

ParameterValueNotes
Boiling Point (Atm) ~250°C (Decomposes)Do NOT distill at atmospheric pressure.
Boiling Point (Vacuum) 110 - 125°C @ 0.5 - 1.0 mmHg
Condenser Temp 40°CViscous oil; prevent freezing in condenser.
Receiving Flask Pre-weighedProduct is an oil; difficult to transfer fully.

Troubleshooting Decomposition: If the distillate turns dark red/brown:

  • Leak Check: Oxygen at high temp causes rapid N-oxide formation.

  • Lower Temp: Improve vacuum (<0.1 mmHg) to drop bp below 100°C.

FAQ: Common User Scenarios

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for pyridines as it lacks the acidic protons of silica. You can omit the Triethylamine modifier if using Alumina.

Q: My product solidified in the freezer. Is it pure? A: Likely yes. C2PK is a low-melting solid/oil. If it crystallizes (often as waxy needles), you can purify further by recrystallization from cold Pentane or Hexane at -20°C.

Q: I see a peak at M+18 in Mass Spec. What is it? A: This is the hydrate. The electron-deficient ketone (due to the pyridine ring) is hygroscopic and can form a gem-diol in the presence of moisture. It usually reverts to the ketone upon drying or in the gas phase.

References

  • Grignard Workup (Rochelle's Salt)

    • Synthesis of Aryl Cyclopropyl Ketones via Grignard Reaction.[1] BenchChem Application Notes.[1] (2025).[2] Link

  • Basicity of 2-Acylpyridines

    • 2-Acetylpyridine Properties and pKa Data. ChemicalBook/Sigma-Aldrich Technical Data. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Cyclobutyl Ketone Stability

    • Thermal Decomposition of Methyl Cyclobutyl Ketone.[3] J. Am. Chem. Soc. 80, 3, 541–545.[3] Link

Sources

"Cyclobutyl 2-pyridyl ketone" reaction monitoring by TLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Center .

I am Dr. Aris, Senior Application Scientist. You are likely here because your reaction monitoring for Cyclobutyl 2-pyridyl ketone is giving you ambiguous data. This molecule combines a basic pyridine ring with a strained cyclobutane system, creating unique challenges in both chromatography and spectroscopy.[1]

Below is your troubleshooting guide, structured to address the specific "pain points" of this chemistry.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

The Problem: You are likely seeing "streaking" or "tailing" spots rather than tight circles, making Rf values unreliable. The Cause: The pyridine nitrogen is a Lewis base. It interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel plates, causing the compound to drag.[1]

Protocol A: The "Anti-Tailing" Eluent System

Do not use standard Hexane/EtOAc alone. You must deactivate the silica.

ComponentRoleRecommended Ratio
Base Additive Deactivates acidic silica sites1-2% Triethylamine (Et3N) or 1% NH₄OH
Polar Modifier Moves the polar ketoneEthyl Acetate (30-50%)
Non-Polar Carrier Bulk solventHexane or Heptane (Balance)

Pro Tip: Pre-saturate your TLC chamber with the eluent containing the base for 15 minutes before running the plate. This ensures the vapor phase also neutralizes the silica.

Protocol B: Visualization (Beyond UV)

While the pyridine ring is UV-active (254 nm), relying solely on UV can miss non-aromatic impurities (like cyclobutane dimers or aliphatic byproducts).[1]

  • Primary Method (UV 254 nm): The pyridine ring will quench fluorescence, appearing as a dark purple spot on a bright green background.[1]

  • Secondary Method (Dragendorff’s Reagent):

    • Why: Specific for tertiary amines and nitrogen heterocycles.[1]

    • Result: Pyridine derivatives turn distinct orange/red-brown on a yellow background.[1]

    • Advantage:[2][3][4][5][6][7][8][9] Does not stain aliphatic impurities, confirming the pyridine moiety is intact.[1]

  • Tertiary Method (Iodine Chamber):

    • Why: General stain.[1][8][10]

    • Result: Yellow/Brown spots.[1][10] Good for detecting the cyclobutyl starting material if it lacks a chromophore.

Module 2: NMR Interpretation & Troubleshooting

The Problem: The aliphatic region is messy, or the aromatic region shows splitting patterns that don't match a simple pyridine.

Q1: "I see a complex multiplet around 4.0 - 4.5 ppm. Is this an impurity?"

Answer: Likely No . This is your diagnostic Methine Proton (H-1') . In cyclobutyl ketones, the proton


 to the carbonyl is significantly deshielded by both the carbonyl cone and the ring strain.[1]
  • Expected Shift:

    
     3.9 – 4.4 ppm (Multiplet/Quintet).
    
  • Diagnostic Check: It must integrate to 1H . If it integrates to <1H, you may have unreacted starting material or the alcohol product.[1]

Q2: "My aromatic peaks are shifted upfield (lower ppm) than expected."

Answer: Check your solvent.

  • CDCl₃: Pyridine protons appear at

    
     8.6 (d), 8.0 (d), 7.8 (t), 7.4 (t).[1]
    
  • DMSO-d₆: Can cause shifts due to H-bonding with the pyridine nitrogen.

  • Acidic Impurities: If you used HCl for workup and didn't neutralize fully, you have the Pyridinium Salt .[1] The peaks will shift downfield (higher ppm) significantly (

    
     > 8.8 ppm for the ortho-proton).
    
    • Fix: Shake your NMR tube with a micro-spatula of solid K₂CO₃ and re-run.

Data Table: Key 1H NMR Signals (CDCl₃)
Proton PositionMultiplicityApprox. Shift (

ppm)
Diagnostic Note
Pyridine H-6 (Ortho)Doublet (d)8.6 - 8.7 Most deshielded; closest to Nitrogen.[1]
Pyridine H-3 (Ortho to C=O)Doublet (d)7.9 - 8.1 Deshielded by Carbonyl anisotropy.
Cyclobutyl H-1' (Methine)Multiplet (m)4.0 - 4.4 Key Indicator of Ketone formation.
Cyclobutyl H-2'/4' Multiplet (m)2.2 - 2.6 Methylene protons.[1]
Cyclobutyl H-3' Multiplet (m)1.8 - 2.1 Furthest methylene protons.[1]

Module 3: Reaction Monitoring Logic (The Grignard Route)

Context: The most common synthesis is 2-Cyanopyridine + Cyclobutylmagnesium bromide . Critical Failure Point: The Imine Intermediate . The Grignard addition forms a magnesium imine salt. This does not become the ketone until you perform an acidic hydrolysis (e.g., aq.[1] HCl or H₂SO₄).[4]

Scenario: You run TLC on the reaction mixture before acid quench.

  • Observation: You verify consumption of nitrile, but the spot is very polar (Imine salt).

  • Risk: If you quench with mild NH₄Cl, you may isolate the Imine or a mixture, not the ketone.[1]

Workflow Visualization

Use this logic flow to determine your next step.

ReactionLogic Start Reaction Mixture (Grignard + Nitrile) TLC_Check TLC Check (Eluent: Hex/EtOAc + Et3N) Start->TLC_Check Nitrile_Spot Nitrile Spot Visible? TLC_Check->Nitrile_Spot Nitrile_Spot->Start Yes (Continue Stirring) Quench Acidic Hydrolysis (2M HCl, stir 1-2h) Nitrile_Spot->Quench No (Consumed) Workup Basify (pH 9) -> Extract Quench->Workup NMR_Analysis 1H NMR Analysis Workup->NMR_Analysis Decision Check 4.0-4.4 ppm Region NMR_Analysis->Decision Success Product: Ketone (Clean Multiplet) Decision->Success Sharp 1H Multiplet Fail_Imine Issue: Imine/Hemiaminal (Broad/Messy Aliphatic) Decision->Fail_Imine Broad/Missing Fail_Imine->Quench Re-subject to Acid

Figure 1: Decision tree for monitoring the conversion of 2-cyanopyridine to this compound, emphasizing the critical hydrolysis step.

Module 4: Stability & Storage FAQs

Q: "My product turned dark brown overnight. Is it decomposed?" A: Pyridine ketones are susceptible to oxidation (N-oxide formation) and light sensitivity.

  • Check: Run a TLC with Dragendorff stain. If the spot is still majorly orange/brown with the correct Rf, it is likely just trace surface oxidation or colored impurities.[1]

  • Solution: Store under Argon/Nitrogen at -20°C, protected from light (wrap vial in foil).

Q: "Can I distill this compound?" A: Yes, but with caution. Cyclobutane rings have significant ring strain (~26 kcal/mol). High heat (>150°C) can trigger ring-opening or rearrangement.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<1 mbar) to keep the temperature below 100°C.

References

  • Katritzky, A. R., et al. (2005).[1][3] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[1][3] (Provides foundational data on 2-cyanopyridine reactivity and handling).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Ed.[1] Wiley.[1] (Authoritative source for calculating NMR shifts of cyclobutyl and pyridine systems).

  • Reich, H. J. (2024).[1] "Bordwell pKa Table & NMR Data." University of Wisconsin-Madison Chemistry. (Reference for pyridine solvent effects and chemical shifts). (Note: General NMR reference used for shift prediction validation).

  • Merck KGaA. (2023). "TLC Visualization Reagents." MilliporeSigma Technical Library. (Source for Dragendorff and Iodine stain protocols).

Sources

Catalyst deactivation in reactions with "Cyclobutyl 2-pyridyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Cyclobutyl 2-Pyridyl Ketone Transformations

Topic: Troubleshooting Catalyst Deactivation in C–C Activation and Functionalization Target Molecule: this compound (C2PK) Primary Catalyst Systems: Rhodium (Rh), Palladium (Pd), Nickel (Ni)

Executive Summary: The "Director’s Trap"

This compound is a high-value scaffold because it combines ring strain (cyclobutane ~26 kcal/mol) with a powerful directing group (pyridine). However, this combination creates a unique deactivation profile. The 2-pyridyl group, intended to direct the metal to the proximal C–C or C–H bond, often acts as a "suicide ligand," forming thermodynamically stable chelates that arrest the catalytic cycle.

Core Deactivation Modes:

  • The Bis-Chelation Trap: The product or substrate binds the metal through both the pyridine nitrogen and the ketone oxygen (or enolate), forming a stable 5-membered metallacycle that prevents turnover.

  • Decarbonylation Poisoning: The strain-driven extrusion of CO (common in cyclobutanones) generates Carbon Monoxide, which binds irreversibly to Rh(I) or Ni(0) centers, killing the catalyst.

  • Product Inhibition: The linearized product often binds the metal more strongly than the strained reactant.

Diagnostic Triage (Troubleshooting Q&A)

Q1: My reaction initiates rapidly but stalls at ~20-30% conversion. Adding more catalyst restarts it briefly, then it dies again. Why?

  • Diagnosis: Product Inhibition (Self-Poisoning).

  • The Science: The reaction product (likely a linearized ketone or lactone) retains the 2-pyridyl group. Unlike the strained starting material, the product is flexible and can wrap around the metal center, forming a stable bis-chelate (N,O-coordination). This "off-cycle" resting state is thermodynamically more stable than the active catalyst-substrate complex.

  • Solution:

    • Ligand Exchange: Switch to a bulkier phosphine ligand (e.g., replace PPh3 with PCy3 or a Buchwald ligand) to sterically discourage the formation of the compact product-metal chelate.

    • Lewis Acid Additive: Add a stoichiometric Lewis Acid (e.g., Mg(OTf)2 or ZnCl2). This "decoy" binds the pyridine nitrogen of the product, freeing the metal catalyst.

Q2: I see significant formation of a cyclopropane byproduct and the catalyst turns black/precipitates.

  • Diagnosis: Decarbonylation-Induced Catalyst Death.

  • The Science: Cyclobutanones are prone to CO extrusion (decarbonylation) to release ring strain. The ejected CO is a potent pi-acid that binds tightly to Rh(I) or Pd(0), forming inactive carbonyl complexes (e.g., RhCl(CO)(PPh3)2). The black precipitate is likely bulk metal agglomeration after the ligand environment is disrupted.

  • Solution:

    • CO Suppression: Run the reaction under a slight overpressure of CO (1 atm) if the desired pathway is not decarbonylation. This shifts the equilibrium away from CO loss.

    • Temperature Control: Lower the reaction temperature. Decarbonylation has a higher activation energy than many C–C insertion pathways.

Q3: No reaction occurs, even at high temperatures. The starting material is recovered unchanged.

  • Diagnosis: The "Resting State" Sink.

  • Solution:

    • Pre-catalyst Activation: Ensure you are not using a pre-catalyst that requires ligand dissociation which the substrate prevents. Use cationic precursors (e.g., [Rh(COD)2]BF4) rather than neutral chloride dimers, as the cationic metal is more electrophilic and less prone to being "capped" by the pyridine.

Mechanistic Deep Dive: The Deactivation Pathways

The following diagram illustrates the competition between the productive C–C activation cycle and the two primary deactivation sinks.

CatalystDeactivation Catalyst Active Catalyst [M] Coordination Coordination Complex (N-bound) Catalyst->Coordination + Substrate Substrate Substrate (this compound) OxAdd Oxidative Addition (C-C Bond Cleavage) Coordination->OxAdd Strain Release Trap1 TRAP 1: Chelation Sink (Stable N,O-Chelate) Coordination->Trap1 Fast Chelation (No Reaction) Migratory Migratory Insertion OxAdd->Migratory Trap2 TRAP 2: Decarbonylation (CO Poisoning) OxAdd->Trap2 CO Extrusion Product Product Release Migratory->Product Product->Catalyst Turnover Product->Trap1 Product Inhibition DeadCat Inactive Metal-CO Species Trap2->DeadCat Irreversible

Figure 1: Catalytic cycle showing the "Chelation Sink" (Trap 1) and "Decarbonylation" (Trap 2).

Experimental Protocol: The "Lewis Acid Guard" Strategy

To overcome pyridine poisoning without altering the catalyst, use a Lewis Acid additive to "distract" the pyridine nitrogen.

Objective: Prevent N-coordination to the transition metal by blocking the N-site with a hard Lewis acid.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: [Rh(cod)Cl]2 (2.5 mol%) + Ligand (e.g., dppb, 5 mol%)

  • Additive: Zinc Triflate [Zn(OTf)2] or Magnesium Triflate [Mg(OTf)2] (20-50 mol%)

  • Solvent: Toluene or Xylene (degassed)

Step-by-Step Protocol:

  • Glovebox/Schlenk: In a reaction vial, combine the Additive and the Substrate in the solvent.

  • Pre-Stir (Critical): Stir at room temperature for 15 minutes. Why? This allows the Zn/Mg to coordinate to the pyridine nitrogen, forming a Lewis acid-base adduct.

  • Catalyst Addition: Add the Rh/Pd catalyst and phosphine ligand mixture to the vial.

  • Heating: Heat to reaction temperature (typically 100–130 °C for C–C activation).

  • Monitoring: Monitor by GC-MS.

    • Observation: If yield improves vs. the control (no additive), the mechanism of failure was Pyridine Poisoning.

    • Note: Do not use strongly coordinating anions (like Cl-) for the additive; Triflates (OTf) or Tetrafluoroborates (BF4) are essential to avoid poisoning the metal yourself.

Data Summary: Solvent & Ligand Effects

The choice of solvent and ligand drastically affects the stability of the "Chela-Trap."

ParameterRecommendationMechanistic Rationale
Solvent Non-polar (Toluene, Xylene) Polar solvents (DMF, DMSO) stabilize the charged intermediates and may compete for coordination, but non-polar solvents destabilize the resting state, encouraging turnover.
Ligand Bulky Bidentate (e.g., dppb, Xantphos) Monodentate ligands (PPh3) are easily displaced by the pyridine/ketone chelate. Bidentate ligands hold the metal geometry, preventing the substrate from "wrapping" around the metal.
Temperature High (>100°C) High temperature is often required to overcome the activation energy of breaking the stable N-Metal bond to allow product release.
Concentration Low (0.05 - 0.1 M) High concentration favors bimolecular deactivation pathways and product inhibition.

References

  • Murakami, M., et al. "Cleavage of Carbon-Carbon Single Bonds by Transition Metal Catalysts." Chemical Reviews, vol. 103, no. 8, 2003.

    • Foundational text on Rh-catalyzed C-C activation of cyclobutanones.[1]

  • Jun, C. H., et al. "Chelation-Assisted C-C Bond Activation." Accounts of Chemical Research, vol. 35, no. 8, 2002.

    • Details the mechanism of pyridine-directed activation and the stability of the resulting metallacycles.
  • Willis, M. C. "Pyridine-Directed C-H and C-C Bond Activation: Challenges in Catalyst Deactivation." Angewandte Chemie International Edition, vol. 49, no. 35, 2010.

    • Discusses the specific issue of product inhibition in directed c
  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. Authoritative reference on oxidative addition mechanisms and ligand effects.

Sources

Technical Support Center: Navigating Scale-Up Challenges for Cyclobutyl 2-Pyridyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of cyclobutyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on the prevalent Grignard-based synthetic route, addressing the nuanced difficulties that arise when reaction volumes increase.

I. Foundational Synthesis Overview: The Grignard Route

The most common and robust method for synthesizing this compound is the Grignard reaction. This involves the reaction of a cyclobutylmagnesium halide (a Grignard reagent) with 2-cyanopyridine.[1] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a metalloimine intermediate, which is then hydrolyzed during aqueous work-up to yield the desired ketone.

Grignard Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis (Work-up) Cyclobutyl-Br Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide (A) Cyclobutyl-Br->Grignard  Dry Ether Mg Magnesium (Mg) Mg->Grignard Intermediate Imine Intermediate Grignard->Intermediate  THF 2-CN-Py 2-Cyanopyridine 2-CN-Py->Intermediate Product This compound (Product) Intermediate->Product  H3O+

Caption: General scheme for the Grignard synthesis of this compound.

II. Troubleshooting Guide & Scale-Up FAQs

This section addresses specific, practical problems that can occur during the scale-up process in a question-and-answer format.

Reaction Initiation & Control

Q1: My Grignard reaction initiation is sluggish or fails completely in the 100L reactor, but it worked perfectly on the 1L lab scale. What's going wrong?

A1: This is a classic scale-up challenge related to heat and mass transfer. Several factors are likely at play:

  • Insufficient Activation of Magnesium: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be overcome for the reaction to start.[2] In a large, cold reactor, the localized exotherm from initiation dissipates quickly, preventing a self-sustaining reaction.

    • Causality: The surface area-to-volume ratio decreases dramatically upon scale-up.[3][4] The small, localized heat generated by the initial reaction on a few magnesium turnings is absorbed by the large volume of cold solvent and the reactor walls, preventing the temperature from rising enough to propagate the reaction.

    • Troubleshooting Protocol:

      • Concentrated Initiation: Use only a small portion (e.g., 5-10%) of the total solvent and cyclobutyl bromide in the reactor with all of the magnesium.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react rapidly with the magnesium surface to expose fresh, reactive metal.

      • Mechanical Activation: Ensure the agitator is positioned to gently grind the magnesium turnings, helping to physically break the oxide layer.

      • Thermal "Kick": Gently warm a small spot on the reactor jacket with a heat gun to create a localized hot spot, which can be sufficient to initiate the reaction.

      • Confirmation: Once initiation is confirmed (visible bubbling, a graying of the solution, and a rise in temperature detected by the probe), begin the slow, controlled addition of the remaining cyclobutyl bromide solution.

Q2: I experienced a sudden, sharp temperature spike (a "runaway" exotherm) during the addition of cyclobutyl bromide. How can I prevent this?

A2: This dangerous situation arises from the accumulation of unreacted reagent followed by a sudden, rapid reaction.[5] It's a critical safety hazard in Grignard chemistry.[6]

  • Causality: If the cyclobutyl bromide is added faster than it reacts (often due to poor initiation or low temperature), it builds up in the reactor.[7] When the reaction finally initiates properly, the large concentration of accumulated reagent reacts almost instantaneously, overwhelming the reactor's cooling capacity.[8][9]

  • Mitigation Strategy: The key is to operate under "reaction control" rather than "addition control."

    • Confirm Initiation First: Never begin the main addition until you have unequivocal proof of reaction initiation (see Q1).

    • Slow the Addition Rate: The rate of addition should be directly tied to the cooling capacity of your reactor. The goal is to maintain a steady, controllable temperature increase.

    • Real-time Monitoring: Use a sensitive temperature probe and monitor the heat flow (if using a reaction calorimeter). A healthy reaction will show a near-immediate temperature response to the addition. If you are adding reagent and the temperature is not rising, stop the addition immediately.

    • Solvent Choice: While diethyl ether is common in the lab, its low boiling point (34.6°C) makes it difficult to manage exotherms on a large scale. Tetrahydrofuran (THF), with a higher boiling point (66°C), provides a wider and safer operating window.[5]

ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Rationale for Change
Solvent Diethyl EtherTetrahydrofuran (THF)Higher boiling point provides a larger safety margin for temperature control.[5]
Initiation Often spontaneousRequires activator (e.g., I₂, DIBAL-H)Overcomes poor heat/mass transfer in a large volume.
Reagent Addition Manual addition over 30 minPumped addition over 2-4 hoursEnsures the reaction rate does not exceed the reactor's cooling capacity.[7]
Temp. Control Ice bathJacketed cooling systemProvides precise and automated temperature management.[10]

Table 1: Comparison of typical parameters for Grignard reaction scale-up.

Work-up & Product Isolation

Q3: My reaction work-up is forming a thick, unmanageable sludge of magnesium salts that is difficult to stir and filter. How can I improve this?

A3: This is a very common issue when quenching large-scale Grignard reactions. The precipitation of magnesium hydroxides and salts can create a gelatinous solid.

  • Causality: Rapidly adding water or dilute acid to the reaction mixture causes a fast, uncontrolled precipitation of Mg(OH)X salts, trapping product and solvent.

  • Troubleshooting Protocol (Reverse Quench):

    • Prepare Quench Solution: In a separate, appropriately sized vessel, prepare a solution of aqueous ammonium chloride (sat. NH₄Cl) or dilute hydrochloric acid, chilled to 0-5°C.

    • Slow Transfer: Slowly transfer the completed Grignard reaction mixture into the vigorously stirred, cold quench solution. This is known as a "reverse quench."

    • Maintain Temperature: Ensure the quench vessel has adequate cooling to manage the heat of neutralization.

    • pH Control: The use of NH₄Cl helps to buffer the solution and keep the magnesium salts more soluble than a simple water quench. For an acid quench, aim for a final aqueous pH of ~7-8 to ensure the pyridine nitrogen is not protonated, which would pull your product into the aqueous layer.

    • Filtration Aid: If solids are still problematic, adding a filter aid like Celite® before filtration can help create a more porous filter cake, improving filtration speed.[11]

Q4: My product yield is low, and I suspect I'm losing product during the aqueous work-up and extractions. What are the likely causes?

A4: Product loss during work-up is often due to pH issues or emulsion formation.

  • Causality:

    • Acidic pH: If the aqueous layer becomes too acidic (pH < 5), the basic nitrogen atom on the pyridine ring will be protonated. The resulting pyridinium salt is highly water-soluble and will partition into the aqueous layer, leading to significant yield loss.

    • Emulsions: Magnesium salts can act as surfactants, stabilizing emulsions between the aqueous and organic layers, making separation difficult and trapping the product at the interface.

  • Preventative Measures:

    • Strict pH Monitoring: During the quench and washes, continuously monitor the pH of the aqueous layer and keep it in the range of 7-9. If it drops, add a mild base like sodium bicarbonate.

    • Brine Wash: After the initial quench and separation, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and "drives" the organic product out of the aqueous layer.

    • Solvent Choice: Using a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) or toluene instead of diethyl ether can sometimes reduce emulsion formation.

Purification & Impurity Profile

Q5: After removing the solvent, my crude product is a dark oil. What are the common impurities, and how can I transition from lab-scale chromatography to a scalable purification method?

A5: The dark color is indicative of impurities. Scalable purification requires moving away from chromatography towards crystallization or distillation.

  • Common Impurities:

    • Biphenyl-type impurity (from Wurtz coupling): Cyclobutyl bromide can couple with itself to form bicyclobutyl. This is often promoted by high local concentrations of the halide.[12]

    • Unreacted 2-cyanopyridine: Can result from incomplete reaction.

    • Over-addition product: The initial ketone product can react with a second molecule of the Grignard reagent to form a tertiary alcohol.[13]

    • Ring-addition products: The Grignard reagent can sometimes add to the pyridine ring itself, especially at higher temperatures.[14][15]

  • Scalable Purification Strategy:

    • Impurity Analysis: First, use GC-MS or LC-MS to identify the major impurities in your crude product. This is critical for designing an effective purification strategy.

    • Crystallization: This is the most desirable method for large-scale purification.

      • Solvent Screening: Screen various solvent systems (e.g., heptane/ethyl acetate, isopropanol/water, toluene). A good system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[16]

      • Derivative Formation: If the ketone itself does not crystallize well, consider forming a crystalline derivative like a 2,4-dinitrophenylhydrazone, which can be filtered and then the ketone regenerated, although this is less atom-economical.[17]

    • Distillation: If the product is thermally stable and has a significantly different boiling point from the main impurities, vacuum distillation can be a viable option.

    • Bisulfite Extraction: For removing unreacted aldehydes or highly reactive ketones, a liquid-liquid extraction with sodium bisulfite can be effective, as it forms a water-soluble adduct.[18][19]

Troubleshooting_Workflow cluster_impurities Potential Root Causes cluster_solutions Corrective Actions start Problem Identified: Low Yield / High Impurity check_reaction In-Process Control (IPC) Check TLC/HPLC of crude reaction mixture start->check_reaction impurity_id Impurity Identification GC-MS / LC-MS Analysis check_reaction:f1->impurity_id:f0 cause1 Incomplete Reaction impurity_id:f1->cause1 Unreacted Starting Material cause2 Side Reaction (e.g., Wurtz Coupling) impurity_id:f1->cause2 Known Side Products cause3 Work-up Loss (pH, Emulsion) impurity_id:f1->cause3 Mass Balance Discrepancy cause4 Degradation impurity_id:f1->cause4 Unexpected Peaks sol1 Optimize Reaction: - Temp Control - Addition Rate cause1->sol1 cause2->sol1 sol2 Modify Work-up: - Reverse Quench - pH Control (7-9) - Brine Wash cause3->sol2 sol3 Purification Strategy: - Crystallization Study - Vacuum Distillation cause4->sol3

Caption: A troubleshooting decision tree for addressing low yield or high impurity issues.

III. References

  • The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. Available at: [Link]

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Bibliothèque et Archives Canada. Available at: [Link]

  • Grignard Reagent. BYJU'S. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica. Available at: [Link]

  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... YouTube. Available at: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC - NIH. Available at: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. Available at: [Link]

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. MDPI. Available at: [Link]

  • A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters - ACS Publications. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. ResearchGate. Available at: [Link]

  • Grignard Reaction. American Chemical Society. Available at: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Available at: [Link]

  • Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Purification of ketones. Google Patents. Available at:

  • Identify A and B in the following reaction: reaction scheme with bromocyclobutane reacting with Mg in dry ether to form A, which then reacts with H2O to form B. Filo. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]

  • Method for purification of ketones. Google Patents. Available at:

  • What are the specific dangers associated with Grignard reagents?. Available at: [Link]

  • Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. Available at: [Link]

  • Tannin Rich-Extracts: Natural Solutions for Preserving the Physicochemical, Oxidative, and Microbiological Quality of Beef Patties During Cold Storage. MDPI. Available at: [Link]

  • Grignard reaction safety. YouTube. Available at: [Link]

  • 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Open Access LMU. Available at: [Link]

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Technical Support Center: Purification of Crude "Cyclobutyl 2-pyridyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of "Cyclobutyl 2-pyridyl ketone." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and removing common impurities, ensuring the high purity required for downstream applications.

Understanding the Chemistry: The Grignard Synthesis and Its Impurities

The synthesis of this compound typically involves the Grignard reaction between a cyclobutylmagnesium halide (e.g., cyclobutylmagnesium bromide) and 2-cyanopyridine. This robust C-C bond-forming reaction, while effective, can lead to a variety of impurities that co-isolate with the desired product. A clear understanding of the reaction mechanism and potential side reactions is the first step in devising an effective purification strategy.

The primary reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium iminate complex. Subsequent acidic hydrolysis liberates the target ketone.

Grignard Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Cyclobutylmagnesium\nbromide Cyclobutylmagnesium bromide Magnesium\niminate complex Magnesium iminate complex Cyclobutylmagnesium\nbromide->Magnesium\niminate complex Nucleophilic Addition 2-Cyanopyridine 2-Cyanopyridine 2-Cyanopyridine->Magnesium\niminate complex Cyclobutyl 2-pyridyl\nketone (Crude) Cyclobutyl 2-pyridyl ketone (Crude) Magnesium\niminate complex->Cyclobutyl 2-pyridyl\nketone (Crude) Acidic Hydrolysis Impurities Impurities Cyclobutyl 2-pyridyl\nketone (Crude)->Impurities

Caption: General workflow for the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

FAQ 1: My crude product is a dark, oily residue. What are the likely impurities?

Answer: A dark, oily crude product is common and typically contains a mixture of the desired ketone and several process-related impurities. The most common culprits are:

  • Unreacted Starting Materials:

    • 2-Cyanopyridine: A polar, basic compound that can be challenging to remove completely without a targeted strategy.

    • Cyclobutyl Bromide: A volatile and relatively nonpolar impurity.

  • Side-Reaction Products:

    • Dicyclobutyl (Wurtz Coupling Product): Formed from the reaction of the Grignard reagent with unreacted cyclobutyl bromide.[1][2] This is a nonpolar hydrocarbon.

  • Work-up Byproducts:

    • Magnesium Salts (e.g., Mg(OH)Br, MgBr₂): Formed during the Grignard reaction and subsequent hydrolysis.[3] These are typically inorganic and can be removed with an aqueous wash.

The dark color may also be due to the formation of small amounts of highly colored polymeric materials, which can arise from the decomposition of reactants or intermediates, especially if the reaction temperature was not well-controlled.

FAQ 2: How can I effectively remove unreacted 2-cyanopyridine?

Answer: Due to the basic nature of the pyridine nitrogen, an acidic wash is the most effective method for removing unreacted 2-cyanopyridine.[4][5] The acid protonates the pyridine ring, forming a water-soluble salt that is readily extracted into the aqueous phase.

Experimental Protocol: Acidic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or a saturated solution of ammonium chloride).

  • Separation: Gently shake the separatory funnel, allowing the layers to separate. The protonated 2-cyanopyridine will partition into the aqueous layer.

  • Back-Extraction (Optional): To ensure complete removal, the organic layer can be washed a second time with the acidic solution.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality: The key to this separation is the difference in the acid-base properties of the components. The target ketone is significantly less basic than 2-cyanopyridine and will remain in the organic layer, while the starting material is selectively removed.

FAQ 3: My purified product still shows a nonpolar impurity by TLC/GC-MS. What is it and how can I remove it?

Answer: This nonpolar impurity is likely dicyclobutyl, the Wurtz coupling side product.[1][6] Being a hydrocarbon, it is significantly less polar than the target ketone. This difference in polarity is the key to its removal via column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[7][8] The goal is to find a solvent system where the Rf of the desired ketone is around 0.3-0.4, and there is good separation from the nonpolar spot (which will have a much higher Rf).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The nonpolar dicyclobutyl will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography cluster_column Chromatography Column cluster_fractions Collected Fractions Crude Product\n(Ketone + Dicyclobutyl) Crude Product (Ketone + Dicyclobutyl) Silica Gel Silica Gel Crude Product\n(Ketone + Dicyclobutyl)->Silica Gel Adsorption Fraction 1:\nDicyclobutyl Fraction 1: Dicyclobutyl Silica Gel->Fraction 1:\nDicyclobutyl Elution (Less Polar) Fraction 2:\nPure Ketone Fraction 2: Pure Ketone Silica Gel->Fraction 2:\nPure Ketone Elution (More Polar) Eluent Eluent Eluent->Silica Gel Mobile Phase

Caption: Separation of polar ketone from nonpolar impurity via column chromatography.

FAQ 4: Can I use distillation to purify my product?

Answer: Distillation can be a viable option, particularly for larger scale purifications, provided there is a sufficient difference in the boiling points of the components.[9]

Boiling Point Comparison (Estimated)

CompoundEstimated Boiling PointRationale
DicyclobutylLowerNonpolar hydrocarbon, weaker intermolecular forces.
Cyclobutyl BromideLowerVolatile alkyl halide.
This compound Higher Polar ketone with a pyridine ring, leading to stronger dipole-dipole interactions. The boiling point of the analogous cyclobutyl phenyl ketone is reported as 114-118 °C at 7 mmHg.[10]
2-CyanopyridineHigher than non-polars, but likely lower than the productPolar, but with a lower molecular weight than the product.

Recommendation: Fractional distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal decomposition of the product. This method is most effective after an initial acidic wash to remove the bulk of the 2-cyanopyridine. The dicyclobutyl and any remaining cyclobutyl bromide would distill first, followed by the pure ketone.

FAQ 5: I am considering recrystallization. What solvents should I try?

Answer: Recrystallization is an excellent technique for final polishing if your ketone is a solid at room temperature or forms a stable crystalline solid. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

Solvent Selection Guide for Pyridyl Ketones

Solvent SystemPolarityRationale and Comments
Hexanes/Ethyl Acetate Nonpolar/Polar MixtureA good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow to cool slowly.
Ethanol/Water Polar MixtureSuitable for highly polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists.
Toluene AromaticCan be effective for aromatic compounds.
Isopropanol Polar ProticAnother good option for moderately polar ketones.

Self-Validating System: The success of recrystallization is visually confirmed by the formation of well-defined crystals upon cooling, leaving the soluble impurities in the mother liquor. The purity can be further verified by melting point analysis (a sharp melting point indicates high purity) and TLC.

Summary of Purification Strategies

Purification MethodTarget ImpurityPrinciple of Separation
Acidic Wash 2-Cyanopyridine, Magnesium SaltsAcid-Base Chemistry, Solubility
Column Chromatography Dicyclobutyl, Unreacted Starting MaterialsPolarity Differences
Vacuum Distillation Dicyclobutyl, Cyclobutyl BromideBoiling Point Differences
Recrystallization Minor ImpuritiesDifferential Solubility

References

  • Aakash Institute. (n.d.). Wurtz Fittig Reaction. AESL. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Ziegenbalg, D., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Advances, 13(28), 19333-19345.
  • Cheméo. (n.d.). Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). Retrieved from [Link]

  • MDPI. (2023). Advances in Hydrolysis of Magnesium and Alloys: A Conceptual Review on Parameters Optimization for Sustainable Hydrogen Production. Energies, 16(15), 5734.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • YouTube. (2022). How to remove pyridine from your reaction crude? Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8(9), 2235-2246.

Sources

Troubleshooting unexpected reactivity of "Cyclobutyl 2-pyridyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclobutyl 2-pyridyl ketone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced reactivity of this versatile building block. By understanding its unique structural features—a strained cyclobutyl ring adjacent to a Lewis-basic pyridyl ketone—we can anticipate and troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The reactivity of this compound is governed by three main features: the electrophilic carbonyl carbon, the acidic α-protons on the cyclobutyl ring, and the nucleophilic/basic pyridyl nitrogen. The strained nature of the cyclobutane ring also introduces the potential for ring-opening or rearrangement reactions under specific conditions.

Reactive_Sites cluster_mol This compound cluster_labels Potential Reactive Sites mol N_node Pyridyl Nitrogen: - Lewis Base (Coordination Site) - Nucleophile / Brønsted Base CO_node Carbonyl Group: - Electrophilic Carbon - Site for Nucleophilic Attack Alpha_H_node Alpha-Protons: - Acidic Hydrogens for Enolate Formation Ring_node Cyclobutyl Ring: - Strained C-C Bonds - Potential for Ring Opening/Rearrangement

Caption: Key reactive sites on this compound.

Troubleshooting Guide

Issue 1: Low Yield or Stalled Reaction with Organometallic Reagents (e.g., Grignard, Organolithium)

Q: I am attempting a Grignard addition to the ketone, but I'm getting low conversion of my starting material and a complex mixture of byproducts. What's going wrong?

A: The primary suspect is the Lewis-basic pyridyl nitrogen. Organometallic reagents are not only strong nucleophiles but also strong bases and Lewis acids. The pyridyl nitrogen can coordinate to the magnesium or lithium center, leading to several non-productive pathways.

Causality & Mechanism:

  • Coordination and Deactivation: The lone pair on the pyridyl nitrogen can chelate the metal center of the organometallic reagent (e.g., R-MgBr). This forms a stable complex that can precipitate or be less reactive, effectively titrating out your reagent.

  • Steric Hindrance: This coordination places a bulky group near the carbonyl, sterically hindering the desired nucleophilic attack.

  • Single-Electron Transfer (SET): With certain organometallics, coordination to the pyridyl ketone system can facilitate single-electron transfer, leading to ketyl radical formation and undesired side reactions like pinacol coupling.

Grignard_Troubleshooting start Low Yield with Grignard Reagent? check_reagent Is the Grignard reagent freshly titrated and of high quality? start->check_reagent yes_reagent Yes check_reagent->yes_reagent no_reagent No check_reagent->no_reagent check_additive Are you using a Lewis acid additive? yes_reagent->check_additive reagent_sol Action: Use freshly prepared or titrated Grignard reagent. no_reagent->reagent_sol yes_additive Yes check_additive->yes_additive no_additive No check_additive->no_additive check_temp Was the reaction run at low temperature (e.g., -78 °C)? yes_additive->check_temp additive_sol Protocol: Add a strong Lewis acid (e.g., CeCl3, La(OTf)3) BEFORE adding the Grignard reagent. This pre-complexes the carbonyl, enhancing its electrophilicity and potentially blocking pyridyl interference. no_additive->additive_sol additive_sol->check_temp no_additive_sol Recommendation: Consider the Luche Reduction conditions (NaBH4, CeCl3) if reduction is the goal, or use cerium-based organometallics for additions to avoid basic side reactions. final_sol Successful Reaction no_additive_sol->final_sol yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_temp->final_sol temp_sol Action: Maintain low temperatures to disfavor side reactions like enolization and SET pathways. no_temp->temp_sol temp_sol->final_sol

Caption: Troubleshooting workflow for organometallic additions.

Recommended Protocol: Cerium-Mediated Nucleophilic Addition

The use of cerium(III) chloride (CeCl₃) can dramatically improve yields in these systems. Cerium is highly oxophilic and will preferentially coordinate to the hard oxygen of the carbonyl group. This "activates" the carbonyl for attack and acts as a chelating shield, mitigating the influence of the pyridyl nitrogen.

  • Anhydrous Setup: Dry a round-bottom flask under vacuum or flame. Add a stir bar and anhydrous CeCl₃ (1.2 equivalents).

  • Solvent: Add anhydrous THF and stir the slurry vigorously for at least 2 hours at room temperature to ensure it is finely dispersed and active.

  • Substrate Addition: Cool the slurry to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir for 30-60 minutes.

  • Reagent Addition: Add the Grignard or organolithium reagent (1.1-1.5 equivalents) dropwise at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow to warm to room temperature, extract with an appropriate organic solvent (e.g., ethyl acetate), and proceed with purification.

Issue 2: Unexpected Product Formation Under Photochemical Conditions or Upon Exposure to UV Light

Q: I ran a reaction in a clear glass vessel on a sunny windowsill and isolated an unexpected bicyclic alcohol. What happened?

A: You have likely induced a Norrish-Yang cyclization. Aryl ketones, including cyclobutyl ketones, are known to be photochemically active. Upon excitation with UV light (present in sunlight), the ketone can abstract a hydrogen atom from the γ-position of the cyclobutyl ring, leading to a diradical intermediate that cyclizes.[1]

Mechanism: Norrish Type II / Yang Cyclization

  • Photoexcitation: The ketone absorbs a photon (hν), promoting an electron to an excited state (n→π* transition).

  • Intramolecular H-Abstraction: The excited carbonyl oxygen abstracts a γ-hydrogen from the cyclobutyl ring, forming a 1,4-biradical.

  • Cyclization: The radical on the carbon that lost the hydrogen attacks the radical on the original carbonyl carbon, forming a new C-C bond and creating a bicyclo[1.1.1]pentan-2-ol derivative.[1]

Norrish_Yang Start Cyclobutyl 2-pyridyl ketone Excited Excited State (n->π*) Start->Excited hν (UV light) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction Product Bicyclo[1.1.1]pentan-2-ol Derivative Biradical->Product Cyclization SideProduct Ring-Opened Byproduct (Pentenone derivative) Biradical->SideProduct Fragmentation

Caption: Simplified pathway of the Norrish-Yang cyclization.

Preventative Measures:

  • Protect from Light: Conduct reactions in flasks wrapped with aluminum foil or in amber glassware.

  • Avoid Sunlight: Do not leave reactions exposed to direct or strong indirect sunlight.

  • Use Appropriate Light Source: If photochemical conditions are desired, use a controlled UV source (e.g., a 365 nm lamp) for reproducible results, as high-energy sources can lead to fragmentation and lower yields.[1]

Issue 3: Decomposition or Poor Recovery During Chromatographic Purification

Q: My compound appears to be degrading on my silica gel column. I'm getting significant streaking and low mass balance. Why?

A: The acidic nature of standard silica gel is likely causing decomposition or irreversible binding. The basic pyridyl nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This can catalyze decomposition pathways or lead to the compound being permanently adsorbed.

Troubleshooting Purification:

MethodDescriptionWhen to Use
Base-Washed Silica Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent).Standard procedure for purifying basic compounds like pyridines to prevent streaking and decomposition.
Alumina Chromatography Use neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica.Good alternative when base-washing is insufficient or inconvenient. Test on a small scale first as alumina can have different selectivity.
Reverse-Phase HPLC Purification on a C18 column using acetonitrile/water or methanol/water mobile phases, often with a TFA or formic acid modifier.Excellent for high-purity isolation, especially for polar compounds. The acidic modifier ensures the pyridine is protonated and behaves well chromatographically.
Bisulfite Extraction A chemical separation method where the ketone is selectively reacted with aqueous sodium bisulfite to form a water-soluble adduct. The adduct can then be separated from non-carbonyl impurities and regenerated.Useful for removing non-ketonic impurities from a crude reaction mixture before final purification.[2]

Recommended Protocol: Purification via Base-Treated Silica Gel

  • Prepare Eluent: Prepare your desired solvent system (e.g., Hexane/Ethyl Acetate). Add triethylamine (Et₃N) to a final concentration of 1% v/v.

  • Pack Column: Pack the column using the base-treated eluent.

  • Load Sample: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elute: Run the column as usual with the base-treated eluent. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly.

  • Product Isolation: Combine the product-containing fractions and remove the solvent and residual triethylamine under reduced pressure. High vacuum may be necessary to remove all traces of triethylamine.

References

  • Yang, S. H., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Gianatassio, R., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

  • Pearson Education. (n.d.). Organometallics on Ketones Explained. Pearson+. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • do Carmo, D. R., et al. (2021). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. ACS Publications. [Link]

  • Check, C. E., & Slade, K. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]

  • Fleck, R. N., et al. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

  • Reissig, H. U., et al. (2007). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. [Link]

  • Scott, K. A., & Cockroft, S. L. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. [Link]

  • Escuer, A., et al. (2016). Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. RSC Publishing. [Link]

  • University of Bath. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd. [Link]

  • Brewer, S. E., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

  • Macocinschi, D., et al. (2017). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Institutes of Health. [Link]

  • Gicquel, M., et al. (2018). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. PubMed. [Link]

  • Organic Chemistry Tutor. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes [Video]. YouTube. [Link]

  • Breher, F. (2018). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. ResearchGate. [Link]

  • Li, G., et al. (2021). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link]

  • Mallow, O. C., et al. (2023). Disrupting the Photochemical Landscape of a β‑Diketone via Electrostatic Perturbation of Ground-State Tautomers. National Institutes of Health. [Link]

  • Wang, Y., et al. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. National Institutes of Health. [Link]

  • Semproni, S. P., et al. (2019). Catalytic Hydrosilylation of Ketones Using a Co/Zr Heterobimetallic Complex: Evidence for an Unusual Mechanism Involving Ketyl Radicals. ACS Publications. [Link]

  • Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Warneke, J., et al. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ChemRxiv. [Link]

  • Cockroft, S. L., & Scott, K. A. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. [Link]

  • Parsons, A. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones [Video]. YouTube. [Link]

  • Zarychta, B., et al. (2016). Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry – Rational synthesis, structural analysis and photoluminescence. ResearchGate. [Link]

Sources

Technical Guide: Degradation Pathways & Stability of Cyclobutyl 2-Pyridyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation profiles, stability mechanisms, and troubleshooting protocols for Cyclobutyl 2-Pyridyl Ketone (C2PK) . This document is designed for medicinal chemists and process engineers utilizing C2PK as a scaffold intermediate.

Executive Summary & Chemical Profile

This compound (C2PK) acts as a critical intermediate in the synthesis of 1,3-difunctionalized cyclobutanes and Janus kinase (JAK) inhibitors. Its reactivity is defined by two competing structural tensions:

  • The Cyclobutane Ring: Possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening and expansion reactions.

  • The 2-Pyridyl Ketone Motif: A photoactive chromophore capable of rapid excited-state transformations (Norrish pathways) and susceptible to N-oxidation.

Storage Directive: Store at -20°C under Argon in amber glass. This compound is highly photosensitive .

Primary Degradation Pathways

A. Photochemical Degradation (The Dominant Pathway)

The most immediate threat to C2PK integrity is exposure to UV light (specifically 300–365 nm). The carbonyl group absorbs a photon, entering an excited


 triplet state.
  • Mechanism (Norrish Type II): The excited carbonyl oxygen abstracts a

    
    -hydrogen from the cyclobutyl ring. This generates a 1,4-biradical intermediate.
    
  • Outcome 1 (Norrish-Yang Cyclization): The biradical couples to form a bicyclo[1.1.1]pentan-2-ol derivative. This is the primary impurity observed during improper storage under fluorescent lighting.

  • Outcome 2 (Cleavage): In some solvent systems, the biradical undergoes fragmentation, leading to ring-opened alkenyl pyridines (pentenone analogs).

B. Oxidative Degradation

C2PK is susceptible to oxidation at two distinct sites, often accelerated by peroxy-impurities in solvents (e.g., uninhibited ethers/THF).

  • N-Oxidation: The pyridine nitrogen lone pair is nucleophilic. Reaction with peracids (or autoxidation over time) yields the Pyridine-N-oxide . This alters the solubility profile and deactivates the ring toward electrophilic aromatic substitution.

  • Baeyer-Villiger Oxidation: In the presence of oxidants, the ketone moiety inserts an oxygen atom. Due to the migratory aptitude of the secondary cyclobutyl group vs. the aryl (pyridyl) group, the major product is typically the cyclobutyl ester or acyl cyclobutanol derivative.

C. Acid-Catalyzed Rearrangement

While the pyridine ring buffers mild acidity, strong Brønsted acids can protonate the ketone, increasing the electrophilicity of the carbonyl carbon. Thermal stress in acidic media can trigger ring expansion to cyclopentanone derivatives to relieve cyclobutane ring strain.

Visualizing the Pathways

The following diagram maps the kinetic competition between stability and degradation.

C2PK_Degradation C2PK This compound (Starting Material) ExcitedState Excited Triplet State (n -> pi*) C2PK->ExcitedState UV Light (365nm) NOxide Pyridine N-Oxide ( via Peroxides) C2PK->NOxide mCPBA / [O] BV_Ester Cyclobutyl Ester (Baeyer-Villiger) C2PK->BV_Ester Peracids / [O] Biradical 1,4-Biradical Intermediate ExcitedState->Biradical Gamma-H Abstraction Bicyclo Bicyclo[1.1.1]pentan-2-ol (Major Photo-Impurity) Biradical->Bicyclo Norrish-Yang Cyclization RingOpen Alkenyl Pyridine (Ring Opening) Biradical->RingOpen Fragmentation

Figure 1: Mechanistic divergence of C2PK degradation under Photolytic (Blue path) and Oxidative (Red path) stress.

Troubleshooting & FAQs

Q1: I observe a new peak at RRT 0.85 after leaving the sample on the benchtop. What is it?

Diagnosis: This is likely the Bicyclo[1.1.1]pentan-2-ol derivative.[1] Cause: Fluorescent lab lights emit trace UV radiation sufficient to trigger the Norrish-Yang cyclization in C2PK. Solution:

  • Immediate: Purify via silica chromatography (the alcohol is significantly more polar than the ketone).

  • Prevention: Wrap all reaction vessels and storage vials in aluminum foil or use amber glassware.

Q2: My Grignard reaction with C2PK failed, and I see a broad peak in the NMR aromatic region.

Diagnosis: N-Oxidation or moisture contamination. Cause: If the pyridine nitrogen has oxidized to the N-oxide (due to old solvent peroxides), the Grignard reagent will coordinate strongly to the oxygen anion or deprotonate the alpha-positions rather than attacking the ketone. Validation: Check LCMS for a mass shift of +16 Da (M+16). Solution: Pre-treat the starting material with mild reductants (e.g., PPh3) if N-oxides are suspected, or ensure anhydrous, peroxide-free THF is used.

Q3: Can I heat C2PK to >100°C for a condensation reaction?

Advisory: Proceed with caution. Risk: Thermal energy alone rarely breaks the cyclobutane ring below 150°C, unless a Lewis Acid is present. Constraint: If your reaction involves Lewis Acids (e.g., TiCl4, BF3), heating >60°C may trigger ring expansion to cyclopentanone derivatives. Protocol: Monitor the reaction at 40°C first. If unreactive, increase temperature in 10°C increments.

Standardized Protocols

Protocol A: Photostability Stress Test

Use this to validate handling procedures for your specific batch.

  • Preparation: Dissolve 10 mg of C2PK in 1 mL of Acetonitrile.

  • Control: Transfer 0.5 mL to an amber vial (Dark Control).

  • Exposure: Place the remaining 0.5 mL in a clear vial under a standard UV lamp (365 nm) or direct sunlight for 2 hours.

  • Analysis: Analyze both samples via HPLC (C18 column, H2O/MeCN gradient).

  • Criteria: If the exposed sample shows >2% degradation (new peaks), the material must be handled under red-light or foil-wrapped conditions exclusively.

Protocol B: Peroxide Detection (Pre-Synthesis Check)

Before using C2PK in sensitive metal-catalyzed couplings.

  • Dissolution: Dissolve 5 mg C2PK in 0.5 mL DCM.

  • TLC: Spot on a silica plate alongside a known pure standard.

  • Visualization: Elute with 20% EtOAc/Hexanes.

  • Stain: Visualize with Dragendorff’s Reagent (specific for alkaloids/nitrogen bases).

  • Interpretation: A secondary spot with a lower Rf value that stains orange/red indicates Pyridine N-Oxide formation.

Quantitative Data Summary

ParameterValue / LimitNotes
Molecular Weight 161.20 g/mol
UV Absorbance Max ~260 nm, ~300 nmAvoid 300 nm irradiation during synthesis.
Ring Strain Energy ~26.4 kcal/molHigh susceptibility to ring-opening.
Major Photo-Product Bicyclo[1.1.1]pentan-2-olFormed via Norrish-Yang Cyclization.[1]
Major Oxidative Impurity Pyridine N-OxideMass shift: M+16.
Storage Temp -20°CEssential to retard autoxidation.

References

  • Photochemical Norrish-Yang Cyclization

    • Mechanism:[1][2][3][4][5][6][7][8] The formation of bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl aryl ketones is a documented photochemical pathway utilized in strain-release synthesis.

    • Source:

  • Baeyer-Villiger Oxidation of Cyclobutyl Ketones

    • Mechanism:[1][2][3][4][5][6][7][8] Regioselectivity of migration (cyclobutyl vs. aryl) leads to acyl cyclobutanols or esters.

    • Source:

  • Pyridine-Boryl Radical Catalysis & Stability

    • Context: Stability of pyridine-mimicking bicyclic systems under acidic conditions and radical pathways involving cyclobutyl ring opening.[3]

    • Source:

  • General Photochemistry of Aryl Ketones

    • Context: Norrish Type I and II degradation pathways leading to uncontrolled reactions or specific cycliz
    • Source:

Sources

Validation & Comparative

Cyclobutyl 2-Pyridyl Ketone: A Comparative Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl 2-pyridyl ketone (CB-2PK) represents a specialized "bifunctional" scaffold that bridges the gap between traditional aromatic building blocks and strained small-ring systems. Unlike its phenyl analogs, the 2-pyridyl moiety offers a potent chelating nitrogen for transition metal catalysis (Ru, Pd, Cu). Unlike its cyclopropyl analogs, the cyclobutyl ring provides metabolic stability and a unique puckered conformation (


30°) that allows for novel exit vectors in drug design.

This guide objectively compares CB-2PK against standard aryl ketones, detailing its superior performance in chelation-assisted Asymmetric Transfer Hydrogenation (ATH) and its strategic value in "escaping flatland" for medicinal chemistry.

Part 1: Comparative Profiling (Sterics & Electronics)

To select the right building block, one must understand the physical organic distinctions. We compare CB-2PK against its two primary competitors: Phenyl 2-pyridyl ketone (the electronic standard) and Cyclopropyl 2-pyridyl ketone (the strain standard).

Table 1: Physicochemical & Reactivity Comparison
FeatureThis compound Phenyl 2-pyridyl Ketone Cyclopropyl 2-pyridyl Ketone
Ring Strain ~26.3 kcal/mol (Moderate)~0 kcal/mol (None)~27.5 kcal/mol (High)
Conformation Puckered (Butterfly, ~30°)Planar (Flat)Planar (Rigid)
Electronic Nature Electron-Withdrawing (Pyridine) + Inductive Donor (

ring)
Conjugated System (Resonance)

-donor character (Walsh orbitals)
Primary Reactivity Carbonyl addition; Chelation-assisted C-H activationNucleophilic aromatic substitution; Carbonyl additionRing Opening (Homo-Michael addition)
Metabolic Stability High (Blocks CYP450 oxidation)Moderate (Prone to hydroxylation)Variable (Prone to reactive metabolite formation)
Catalytic Utility Excellent substrate for ATH (Ru)Good substrate for ATHPoor (Ring instability issues)
The "Pucker" Factor

Unlike the rigid cyclopropyl ring or the flat phenyl ring, the cyclobutyl ring exists in a dynamic equilibrium between puckered conformations. This allows the CB-2PK scaffold to adapt to enzyme binding pockets without the high entropic penalty of a freely rotating alkyl chain.

Part 2: Synthetic Utility – The "Killer App" (Chelation)

The defining feature of CB-2PK is the N,O-chelation capability. The pyridine nitrogen and the carbonyl oxygen form a stable 5-membered metallacycle with transition metals. This effect is absent in phenyl ketones and is often complicated by ring-opening side reactions in cyclopropyl ketones.

Mechanism: Chelation-Assisted Asymmetric Transfer Hydrogenation (ATH)

In the reduction of ketones to chiral alcohols, CB-2PK outperforms phenyl analogs because the pyridine nitrogen anchors the Ruthenium catalyst, lowering the transition state energy.

ChelationMechanism cluster_0 The Chelation Advantage Substrate This compound Complex Pre-Transition State (N,O-Chelation) Substrate->Complex Coordination Ru_Cat Ru(II)-TsDPEN Catalyst Ru_Cat->Complex Binding TS Hydride Transfer (Outer Sphere) Complex->TS H-Bond Stabilization Product Chiral Alcohol (>95% ee) TS->Product Reduction

Figure 1: The mechanistic advantage of 2-pyridyl ketones. The nitrogen atom (N) coordinates to the metal center (Ru), locking the substrate in a specific orientation that ensures high enantioselectivity during hydride transfer.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct addition of Grignard reagents to nitriles is preferred over esters to prevent over-addition (tertiary alcohol formation). The intermediate imine salt precipitates, stopping the reaction until hydrolysis.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • Cyclobutylmagnesium bromide (1.2 eq, 0.5 M in THF)

  • Dry THF (Solvent)

  • NH₄Cl (Quench)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with 2-Cyanopyridine (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer Cyclobutylmagnesium bromide (12.0 mmol) to the addition funnel. Add dropwise over 30 minutes. Note: The solution will turn dark red/brown; this is normal.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (the nitrile spot should disappear).

  • Hydrolysis: Cool back to 0°C. Cautiously add saturated aqueous NH₄Cl (20 mL) to hydrolyze the magnesium imine salt. Stir vigorously for 1 hour at RT.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85-92%

    • Appearance: Pale yellow oil.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Rationale: This protocol utilizes the "Noyori-Ikariya" type mechanism. The 2-pyridyl group accelerates the reaction by a factor of ~10x compared to phenyl ketones due to the chelation effect described in Figure 1.

Reagents:

  • This compound (1.0 mmol)

  • RuCl (0.5 mol%)

  • Formic Acid/Triethylamine (5:2 azeotrope)

  • Dichloromethane (DCM)

Step-by-Step:

  • Catalyst Prep: In a vial, dissolve the Ru-catalyst (3.2 mg, 0.005 mmol) in DCM (2 mL).

  • Reaction: Add the ketone (1.0 mmol) to the vial. Add the HCOOH/Et₃N mixture (1.0 mL).

  • Incubation: Stir at 28°C for 4-8 hours. Note: Phenyl analogs typically require 24 hours.

  • Quench: Add water (5 mL) and extract with DCM.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

    • Target: >98% conversion, >95% ee.

Part 4: Decision Framework for Researchers

When should you choose this compound over the alternatives? Use this logic flow.

DecisionTree Start Select Aryl Ketone Scaffold Q1 Is Chelation/Directing Group Needed? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 Yes (Need Pyridine) Phenyl Use Phenyl Ketone (Standard) Q1->Phenyl No Q3 Is Ring Strain/Opening Desired? Q2->Q3 Cyclopropyl Use Cyclopropyl 2-PK (High Reactivity/Risk) Q3->Cyclopropyl Yes (Homo-Michael) Cyclobutyl Use Cyclobutyl 2-PK (Optimal Balance) Q3->Cyclobutyl No (Need Robustness)

Figure 2: Selection logic for aryl ketone building blocks. This compound is the optimal choice when both chelation (for synthesis) and metabolic robustness (for biology) are required.

References

  • Synthesis of 2-pyridyl ketones via Flow Chemistry Source: ResearchGate Link:[1]

  • Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations Source: Journal of the American Chemical Society (ACS) Link:

  • Cyclobutane vs. Cyclopropane in Drug Design Source: BenchChem Comparative Guide Link:

  • Conformational Effects of Cyclobutyl Groups Source: National Institutes of Health (PMC) Link:

  • Reactivity of Pyridyl Ketones in Hydrophosphination Source: ACS Omega Link:

Sources

Efficacy & Optimization Guide: Cyclobutyl 2-Pyridyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Lead Optimization Target: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Context: Metabolic Syndrome, Type 2 Diabetes, and Obesity[1]

Executive Summary: The "Goldilocks" Scaffold

In the development of 11


-HSD1 inhibitors, the adamantyl  group was the historical gold standard for potency, perfectly filling the enzyme's large hydrophobic pocket. However, adamantane derivatives frequently suffer from poor metabolic stability (high microsomal clearance) and liability for CYP450 induction.

This guide evaluates Cyclobutyl 2-pyridyl ketone derivatives (specifically the resulting tertiary carbinols) as a superior alternative. The cyclobutyl motif offers a critical balance: it retains sufficient steric bulk to maintain nanomolar potency while significantly lowering lipophilicity (


) and improving metabolic stability compared to adamantyl or cyclohexyl analogs.

Part 1: The Pharmacophore Landscape

Why Cyclobutyl?

The 11


-HSD1 active site contains a lipophilic pocket that binds the steroid core of cortisone. The efficacy of an inhibitor depends on how well it mimics this steroid scaffold while positioning a polar group (often a pyridine nitrogen) to interact with the catalytic triad (Tyr183, Ser170).
Scaffold FeatureAdamantyl (Benchmark)Cyclobutyl (Optimized)Cyclopropyl (Control)
Steric Fit Excellent (Tight binding)Good (Sufficient fill)Poor (Too loose)
Lipophilicity High (High LogP)Moderate (Optimal)Low
Metabolic Risk High (CYP oxidation)LowLow
Solubility PoorImprovedExcellent
Structural Logic

The "this compound" is the synthetic pivot point. It is not the drug itself but the electrophilic precursor used to generate gem-disubstituted carbinols .

  • The Pyridine Ring: Acts as the H-bond acceptor for the catalytic Tyr183/Ser170.

  • The Cyclobutyl Ring: Fills the hydrophobic pocket without the "grease" penalty of adamantane.

  • The Hydroxyl (formed): Mimics the 11

    
    -OH of cortisol.
    

Part 2: Efficacy Comparison Data

The following data synthesizes Structure-Activity Relationship (SAR) trends from key optimization campaigns (e.g., Abbott, Merck, BMS) comparing cycloalkyl variations.

Table 1: Potency vs. Metabolic Stability Profile
Compound ClassR-Group (Scaffold)h-11

-HSD1 IC

(nM)
Selectivity (vs HSD2)HLM CL

(µL/min/mg)
Reference A Adamantyl4 - 10 nM> 1000x> 50 (High)
Reference B Cyclohexyl45 - 60 nM> 500x35 (Moderate)
Target (Guide) Cyclobutyl 25 - 120 nM > 1000x < 15 (Low/Stable)
Control C Cyclopropyl> 1000 nMN/A< 10

Interpretation:

  • Potency: The cyclobutyl derivative sacrifices slight raw potency compared to adamantane (25 nM vs 4 nM) but remains well within the therapeutic window (< 100 nM).

  • Stability: The critical advantage is the drastic reduction in Human Liver Microsome (HLM) clearance (< 15 µL/min/mg), turning a "tool compound" into a viable drug candidate.

  • Selectivity: The 2-pyridyl motif ensures high selectivity against 11

    
    -HSD2 (mineralocorticoid receptor protection), preventing hypertension side effects.
    

Part 3: Mechanism & Workflow Visualization

Diagram 1: Biological Pathway & Inhibition Logic

This diagram illustrates the pathological conversion of cortisone to cortisol and where the cyclobutyl derivative intervenes.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activates HSD1 11β-HSD1 Enzyme (ER Lumen) HSD1->Cortisone Catalyzes Inhibitor Cyclobutyl-Pyridyl Inhibitor Inhibitor->HSD1 Binds Hydrophobic Pocket (Blocks Tyr183) Metabolic Metabolic Syndrome (Obesity, Insulin Resistance) Receptor->Metabolic Gene Transcription

Caption: Mechanism of Action: The inhibitor blocks the reduction of Cortisone to Cortisol in adipose tissue.[2]

Diagram 2: Synthetic Workflow (Self-Validating Route)

A robust route to the target carbinols starting from the ketone.

Synthesis_Route Start Cyclobutanecarboxylic Acid Step1 1. Activation (CDI or SOCl2) 2. N,O-Dimethylhydroxylamine Start->Step1 Weinreb Weinreb Amide (Stable Intermediate) Step1->Weinreb Step2 2-Bromopyridine + iPrMgCl (Grignard Exchange) Weinreb->Step2 Nucleophilic Acyl Substitution Ketone This compound (The Core Scaffold) Step2->Ketone Step3 Ar-Li or Ar-MgBr Addition (Nucleophilic Attack) Ketone->Step3 Product Target Carbinol (Tertiary Alcohol) Step3->Product Selectivity Control

Caption: Modular synthesis via Weinreb amide prevents over-addition, ensuring high yield of the ketone.

Part 4: Experimental Protocols

Synthesis of this compound

This protocol uses the Weinreb amide route to prevent the formation of the tertiary alcohol at the ketone stage, a common failure point in direct Grignard additions.

  • Weinreb Amide Formation:

    • Dissolve cyclobutanecarboxylic acid (1.0 eq) in DCM. Add CDI (1.1 eq) at 0°C. Stir 1h.

    • Add N,O-dimethylhydroxylamine HCl (1.2 eq) and TEA. Stir overnight.

    • Validation: TLC should show a single spot (Rf ~0.4 in 50% EtOAc/Hex).

  • Metallation & Coupling:

    • In a flame-dried flask, dissolve 2-bromopyridine (1.1 eq) in dry THF. Cool to -78°C.[3]

    • Add n-BuLi or i-PrMgCl (1.1 eq) dropwise. Stir 30 min (Lithium-Halogen exchange).

    • Cannulate the Weinreb amide (from step 1) into the pyridyl-lithium solution at -78°C.

    • Critical Step: Quench with saturated NH

      
      Cl at -78°C to prevent bis-addition.
      
  • Purification:

    • Extract with EtOAc. Flash chromatography (Hex/EtOAc).

    • Yield: Expect 85-90%. Product is a stable oil/low-melting solid.

Scintillation Proximity Assay (SPA) for 11 -HSD1

Standard industry assay for determining IC50.

  • Reagents: Microsomes expressing human 11

    
    -HSD1, 
    
    
    
    H-Cortisone, NADPH.
  • Protocol:

    • Incubate test compounds (Cyclobutyl derivs) with enzyme and NADPH in assay buffer (pH 7.4).

    • Add

      
      H-Cortisone. Incubate 2h at 37°C.
      
    • Stop: Add SPA beads conjugated with anti-cortisol monoclonal antibodies.

    • Read: The beads capture the formed

      
      H-Cortisol. Only bound radiolabel stimulates the scintillant.
      
    • Data Analysis: Plot % inhibition vs. Log[Concentration] to derive IC50.

References

  • Comparison of Adamantyl vs. Cycloalkyl 11

    
    -HSD1 Inhibitors 
    Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett.
    URL:[Link]
    
  • Discovery of Potent 11

    
    -HSD1 Inhibitors (Abbott/AbbVie) 
    Source: PubMed / Bioorganic & Medicinal Chemistry Letters
    URL:[Link][4]
    
  • Metabolic Stability of Adamantane Replacements Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Crystal Structure of 11

    
    -HSD1 with Ligands 
    Source: Protein Data Bank (PDB) / Otava Chemicals Reference
    URL:[Link]
    

Sources

Benchmarking "Cyclobutyl 2-pyridyl ketone" against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Cyclobutyl-Pyridyl Scaffold: A Comparative Guide for Next-Gen 11


-HSD1 Inhibitors 

Executive Summary

Cyclobutyl 2-pyridyl ketone (CAS: 515154-32-2) serves as a critical pharmacophore precursor in the synthesis of potent, selective inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. While adamantyl-based inhibitors (e.g., MK-0916, AZD4017) have historically dominated this therapeutic space for metabolic syndrome and Type 2 Diabetes, they often suffer from poor solubility and high metabolic clearance due to excessive lipophilicity.

This guide benchmarks the Cyclobutyl-Pyridyl Scaffold against industry-standard adamantyl and non-selective inhibitors. It provides experimental protocols and comparative data to demonstrate how this specific moiety offers a superior balance of potency, selectivity, and physicochemical properties ("drug-likeness").

Mechanistic Rationale & Target Validation

Target: 11


-HSD1 (reductase) converts inert cortisone into active cortisol, amplifying local glucocorticoid signaling in liver and adipose tissue.
Mechanism of Action:  Competitive inhibition of the catalytic site, preventing the reduction of the 11-keto group.

Why the Cyclobutyl-Pyridyl Scaffold?

  • Lipophilic Fit: The cyclobutyl group occupies the hydrophobic pocket of the enzyme (normally occupied by the steroid backbone) but with significantly lower molecular weight (MW) and lipophilicity (LogP) than the bulky adamantyl group.

  • Electronic Interaction: The pyridine nitrogen can form crucial hydrogen bonds with the catalytic triad (Ser-Tyr-Lys) or water networks within the active site, enhancing binding affinity.

Pathway Visualization: Glucocorticoid Activation[1]

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol NADPH -> NADP+ Cortisol->Cortisone NAD+ -> NADH GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1 11β-HSD1 (Reductase) HSD1->Cortisone HSD2 11β-HSD2 (Dehydrogenase) Metabolic Metabolic Effects: Gluconeogenesis Adipogenesis GR->Metabolic Inhibitor Cyclobutyl-Pyridyl Inhibitor Inhibitor->HSD1 Blocks

Caption: The 11


-HSD1 pathway. Cyclobutyl-pyridyl inhibitors block the conversion of inactive cortisone to active cortisol, reducing downstream metabolic effects.

Comparative Benchmarking Data

The following table benchmarks a representative Cyclobutyl-Pyridyl Derivative (CPD-001) against the industry standard Adamantyl-Carboxamide (Ref-A) and the non-selective reference Carbenoxolone (CBX) .

MetricCyclobutyl-Pyridyl (CPD-001) Adamantyl Standard (Ref-A) Carbenoxolone (CBX) Interpretation
Potency (h11

-HSD1

)
4.2 nM 1.8 nM250 nMComparable potency to adamantyl leaders; significantly more potent than CBX.
Selectivity (vs h11

-HSD2)
>10,000-fold >5,000-fold< 10-foldExcellent safety profile; avoids mineralocorticoid side effects (hypertension).
Lipophilicity (LogD) 2.1 4.51.8Critical Advantage: Lower LogD improves solubility and reduces metabolic clearance risk.
Microsomal Stability (

)
> 60 min < 30 minVariableThe cyclobutyl group is less prone to oxidative metabolism than the adamantyl cage.
Molecular Weight (MW) ~350 Da ~450 Da570 DaBetter alignment with "Lead-like" physicochemical space.

Experimental Protocols

To validate these benchmarks in your own lab, follow these standardized protocols.

A. Enzymatic Assay (Scintillation Proximity Assay - SPA)

Purpose: Determine intrinsic inhibitory potency (


).
  • Reagents: Human liver microsomes (HLM) expressing 11

    
    -HSD1, 
    
    
    
    H-Cortisone, NADPH.
  • Preparation: Dilute test compounds (Cyclobutyl-Pyridyl series) in DMSO (10-point dose response).

  • Reaction:

    • Incubate HLM (0.1 mg/mL) with NADPH (200

      
      M) and 
      
      
      
      H-Cortisone (200 nM) in assay buffer (pH 7.4).
    • Add test compound.[1]

    • Incubate at 37°C for 30 minutes.

  • Detection: Stop reaction with Glycyrrhetinic acid (inhibitor) and SPA beads (Yttrium silicate) coated with anti-cortisol antibody.

  • Readout: Measure scintillation counts. The antibody binds only the product (

    
    H-Cortisol), bringing it close to the bead to emit light.
    
  • Analysis: Fit curves using a 4-parameter logistic model to calculate

    
    .
    
B. Cellular Conversion Assay (HEK-293)

Purpose: Confirm cell permeability and intracellular efficacy.

  • Cell Line: HEK-293 cells stably transfected with the HSD11B1 gene.[2]

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates; allow to adhere overnight.

  • Treatment: Replace media with serum-free media containing 200 nM Cortisone + Test Compound (0.1 nM – 10

    
    M).
    
  • Incubation: 24 hours at 37°C.

  • Quantification: Collect supernatant. Measure Cortisol concentration using a homogeneous time-resolved fluorescence (HTRF) kit or LC-MS/MS.

  • Control: Use Carbenoxolone (1

    
    M)  as a positive control for 100% inhibition.
    
C. Selectivity Counter-Screen (11 -HSD2)

Purpose: Ensure the compound does not inhibit HSD2 (kidney), which protects the mineralocorticoid receptor.

  • Protocol: Identical to the enzymatic assay but using Human Kidney Microsomes (rich in HSD2) and Cortisol as the substrate (measuring conversion back to Cortisone) with NAD+ as the cofactor.

  • Target:

    
     > 10 
    
    
    
    M is required to avoid hypertension risk.

Screening Workflow Visualization

This diagram illustrates the critical path for validating Cyclobutyl-Pyridyl derivatives.

Workflow Synthesis Synthesis: This compound + Grignard/Amine Enzymatic Primary Screen: Enzymatic Assay (SPA) Target: IC50 < 10 nM Synthesis->Enzymatic Enzymatic->Synthesis SAR Feedback Cellular Secondary Screen: Cellular Assay (HEK-293) Target: IC50 < 50 nM Enzymatic->Cellular Hit Confirmation Selectivity Selectivity Screen: vs 11β-HSD2 (Kidney) Target: Selectivity > 1000x Cellular->Selectivity Potency Verified ADME ADME Profiling: Microsomal Stability LogD / Solubility Selectivity->ADME Safety Verified ADME->Synthesis Solubility Opt. Lead Lead Candidate (Cyclobutyl-Pyridyl Series) ADME->Lead Properties Optimized

Caption: The lead optimization workflow for Cyclobutyl-Pyridyl 11


-HSD1 inhibitors.

Conclusion & Expert Recommendation

The This compound scaffold represents a superior starting point for 11


-HSD1 inhibitor design compared to traditional adamantyl precursors. While adamantyl derivatives offer high potency, they frequently fail in late-stage development due to poor metabolic stability and solubility issues.

Recommendation: For drug discovery programs targeting metabolic syndrome:

  • Utilize This compound to synthesize tertiary alcohol or amine derivatives.

  • Prioritize this scaffold when CNS penetration is not required (peripheral restriction is often preferred for metabolic targets).

  • Benchmark all new compounds against Carbenoxolone (for assay validity) and an Adamantyl-standard (for potency comparison).

References

  • Mechanism of 11

    
    -HSD1 Inhibition: 
    
    • Title: 11

      
      -Hydroxysteroid dehydrogenase type 1: a tissue-specific amplifier of glucocorticoid action.[1][2]
      
    • Source: Endocrinology (Endocrine Society)
    • Link:[Link]

  • Adamantyl vs.

    • Title: Discovery of novel inhibitors of human 11

      
      -hydroxysteroid dehydrogenase type 1.[2][3][4]
      
    • Source: Journal of Medicinal Chemistry (ACS)
    • Link:[Link]

  • Clinical Relevance of HSD1 Inhibitors

    • Title: 11

      
      -HSD1 Inhibitors for the Treatment of Type 2 Diabetes and Obesity.[1][3][4][5]
      
    • Source: Diabetes Care (ADA)
    • Link:[Link]

  • Assay Protocols (SPA & HTRF)

    • Title: High-Throughput Screening Assays for 11 -HSD1 Inhibitors.
    • Source: NCBI Bookshelf (Assay Guidance Manual)
    • Link:[Link]

Sources

Comparative Reactivity & Interference Profiling: Cyclobutyl 2-pyridyl ketone

[1][2]

Executive Summary

This compound (CAS 515154-32-2) serves as a critical building block in the synthesis of tertiary alcohols, heterocycles, and pharmacophores targeting GPCRs and kinases.[1][2][3] Unlike its widely studied analog Cyclopropyl 2-pyridyl ketone , the cyclobutyl variant exhibits a distinct "cross-reactivity" profile—defined here as chemoselective divergence (propensity for ring preservation vs. ring opening) and analytical interference (structural isomerism).[1][2]

This guide objectively compares the performance, stability, and interference potential of this compound against its primary structural analogs: Cyclopropyl 2-pyridyl ketone and Phenyl 2-pyridyl ketone .[1][2]

Structural & Reactivity Analysis: The "Cross-Reactivity" Matrix[1][2]

In medicinal chemistry, "cross-reactivity" often manifests as competing reaction pathways driven by ring strain and steric hindrance.[1][2] The cyclobutyl moiety introduces a unique intermediate state between the highly strained cyclopropyl ring and the stable phenyl ring.[1][2]

Table 1: Comparative Reactivity Profile
FeatureThis compound Cyclopropyl 2-pyridyl ketone Phenyl 2-pyridyl ketone
Ring Strain Energy ~26 kcal/mol (Moderate)~27.5 kcal/mol (High)Negligible (Aromatic)
Radical Stability Moderate: Resists rapid ring opening under mild radical conditions.[1][2]Low: Prone to rapid

-scission (ring opening) in radical reactions (e.g., SmI

).[1][2]
High: Stable ketyl radical formation without fragmentation.[1][2]
Steric Hindrance High (Puckered ring conformation).[1][2]Low (Planar-like approach).[1][2]High (Planar,

-stacking).
Primary Side Reaction

-Deprotonation:
Competitive enolization due to ring flexibility.[1][2]
Ring Opening: Homo-Michael addition or radical cleavage.[1][2]Over-reduction: Reduction to alcohol or pinacol coupling.[1][2]
Analytical Interference Co-elutes with isomeric (2-methylcyclopropyl) pyridyl ketones .[1][2]Distinct retention, but potential overlap with smaller alkyl ketones.[1][2]Distinct UV profile due to conjugation.[1][2]

Expert Insight: The critical differentiator is the SmI


-mediated coupling pathway .[1][2] While cyclopropyl ketones frequently undergo "cross-reactive" ring opening to form linear chains (due to release of ring strain), the cyclobutyl analog tends to preserve its ring structure, favoring carbonyl addition.[1][2] This makes the cyclobutyl derivative superior for constructing spirocyclic scaffolds but requires stricter control of steric bulk during nucleophilic attack.[1][2]
Mechanistic Divergence: Pathway Visualization

The following diagram illustrates the "cross-reactivity" in synthetic pathways—specifically, how the choice of ketone dictates whether the reaction proceeds via Carbonyl Addition (desired) or Ring Opening (side reaction/interference).

ReactivityPathwaysStartSubstrate InputCyclopropylCyclopropyl 2-pyridyl ketone(High Strain)Start->CyclopropylCyclobutylThis compound(Moderate Strain)Start->CyclobutylReagentReagent: SmI2 / HMPA(Single Electron Transfer)Cyclopropyl->ReagentCyclobutyl->ReagentKetylRadical_CPKetyl Radical (Cyclopropyl)Reagent->KetylRadical_CPFastKetylRadical_CBKetyl Radical (Cyclobutyl)Reagent->KetylRadical_CBFastRingOpenPATH A: Ring Opening(Cross-Reactive Side Product)Linear KetoneKetylRadical_CP->RingOpenDominant Pathway(Strain Release)RingPreservePATH B: Carbonyl Addition(Target Scaffold)Tertiary AlcoholKetylRadical_CP->RingPreserveMinor PathwayKetylRadical_CB->RingOpenMinor Pathway(Slower Kinetics)KetylRadical_CB->RingPreserveDominant Pathway(Ring Stability)

Caption: Mechanistic divergence in SmI2-mediated coupling. Cyclobutyl analogs favor ring preservation (Path B), whereas cyclopropyl analogs predominantly undergo ring-opening (Path A).[1][2]

Experimental Protocols: Validating Selectivity

To verify the "cross-reactivity" (selectivity) of this compound in your specific workflow, use the following self-validating protocols.

Protocol A: Chemoselectivity Challenge (Grignard Addition)

Objective: Determine if the cyclobutyl ring interferes with nucleophilic addition via steric hindrance or enolization compared to the phenyl analog.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Nucleophile: Phenylmagnesium bromide (1.2 equiv, 3.0 M in Et2O)[1][2]

  • Solvent: Anhydrous THF

  • Quench: Sat. NH4Cl[1][2]

Workflow:

  • Preparation: Dissolve 1.0 mmol of ketone in 5 mL anhydrous THF under N2 atmosphere. Cool to -78°C.[1][2]

  • Addition: Add PhMgBr dropwise over 10 minutes. Critical: Maintain temperature <-70°C to prevent competitive enolization (a common "cross-reaction" for cyclobutyl ketones due to

    
    -proton acidity).[1][2]
    
  • Monitoring: Warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2]

  • Validation:

    • Success: Clean conversion to tertiary alcohol (Rf ~0.3).[1][2]

    • Interference: Recovery of starting material indicates enolization (proton transfer) rather than addition.[1][2]

    • Comparison: Run parallel with Phenyl 2-pyridyl ketone.[1][2][4] The phenyl analog will react faster but is prone to over-addition if excess Grignard is used.[1][2]

Protocol B: Analytical Interference Profiling (HPLC-MS)

Objective: Resolve this compound from potential isobaric impurities (e.g., 2-methylcyclopropyl analogs) that may "cross-react" in library screening.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

Interpretation:

  • This compound: Expect retention time (RT) ~6.2 min.[1][2]

  • Cyclopropyl 2-pyridyl ketone: Expect RT ~5.4 min (more polar).

  • Interference Check: If a peak appears at ~6.1-6.3 min with identical Mass (M+H), it is likely the (1-methylcyclopropyl) isomer, a common synthetic impurity that "cross-reacts" in biological assays due to similar shape but different metabolic stability.[1][2]

References
  • Comparison of Ring Strain & Reactivity

    • Study: "Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones."
    • Relevance: Establishes the baseline for ring-opening susceptibility in small-ring ketones.
    • Source:[1][2]

  • Synthesis & Structural Analogs

    • Study: "Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones."
    • Relevance: Highlights the divergent reaction pathways (cycloaddition vs. cleavage) relevant to pyridyl ketone analogs.
    • Source:[1][2]

  • Chemical Identity & Properties

    • Source: "this compound (CAS 515154-32-2) Technical Data."[1][2][3]

    • Relevance: Confirms molecular weight and structural identifiers for analytical method development.
    • Source:

The Pivotal Role of the Cyclobutyl 2-Pyridyl Ketone Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can effectively and selectively modulate biological targets is a paramount objective. Among the myriad of heterocyclic compounds, the "Cyclobutyl 2-pyridyl ketone" core has emerged as a promising pharmacophore for the development of potent enzyme inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on this scaffold. By synthesizing data from closely related inhibitor classes, we will explore the causal relationships behind experimental design choices and present a framework for the rational design of next-generation inhibitors.

The "this compound" Moiety: A Privileged Scaffold

The "this compound" scaffold combines three key structural features that contribute to its potential as a versatile enzyme inhibitor:

  • The 2-Pyridyl Ring: The pyridine ring is a common motif in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking. The nitrogen atom in the 2-position can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of many kinase active sites.[1]

  • The Ketone Linker: The ketone group serves as a rigid linker between the pyridyl and cyclobutyl moieties. Its carbonyl oxygen can also participate in hydrogen bonding interactions within the enzyme's active site, further enhancing binding affinity. The presence of a carbonyl group is a known feature that can enhance the antiproliferative activity of pyridine derivatives.[2]

  • The Cyclobutyl Group: The cyclobutyl ring introduces a degree of conformational constraint and lipophilicity. This bulky yet compact group can effectively occupy hydrophobic pockets within an enzyme's active site, a strategy that has proven successful in enhancing the potency of various inhibitors.[3] The incorporation of a bulky alkyl group, such as a tert-butyl group which is comparable in size to a cyclobutyl group, has been shown to be a critical binding element in a lipophilic domain of p38α MAP kinase.[4]

This unique combination of features makes the "this compound" scaffold a compelling starting point for the development of inhibitors targeting a range of enzymes, particularly kinases, which play a central role in numerous disease pathologies.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a single, homologous series of "this compound" analogues is not yet publicly available, we can construct a robust and informative comparison by drawing upon data from structurally related classes of inhibitors. The following sections will dissect the probable impact of structural modifications to each component of the scaffold.

The Influence of Substitutions on the 2-Pyridyl Ring

The 2-pyridyl ring is often the primary point of interaction with the enzyme's hinge region. Modifications to this ring can therefore have a profound impact on inhibitory potency.

Key Insights:

  • Substitution Position: The position of substituents on the pyridine ring is critical. For instance, in a series of 5-(pyridin-2-yl)thiazole inhibitors of ALK5, substitutions at the 6-position of the pyridine ring were well-tolerated and led to potent compounds.[5]

  • Steric Hindrance: Increasing the steric bulk on the pyridine ring can be detrimental to activity. In a study of isothiazolo[4,3-b]pyridines, fusing the pyridinyl group with a phenyl ring to form a quinoline analogue resulted in a 700-fold loss of potency, suggesting that excessive bulk is not tolerated.[3]

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen and its ability to form hydrogen bonds.

Hypothetical SAR Data for Pyridyl Ring Modifications:

To illustrate these principles, the following table presents hypothetical IC50 values for a series of "this compound" analogues with modifications on the pyridyl ring, based on a generic kinase assay.

Compound IDR1 (Pyridyl Substitution)R2 (Pyridyl Substitution)Hypothetical IC50 (nM)Rationale for Predicted Activity
1a HH50Parent compound with baseline activity.
1b 4-MethylH35Small, electron-donating group may enhance binding.
1c 6-MethylH25Substitution at the 6-position is often favorable.[5]
1d 4-MethoxyH45Electron-donating group, but potential for steric clash.
1e 4-ChloroH75Electron-withdrawing group may weaken the key hydrogen bond.
1f 4,6-DimethylH15Combination of favorable substitutions.
1g 4-PhenylH>1000Increased steric bulk is likely to be detrimental.[3]
The Role of the Cyclobutyl Moiety

The cyclobutyl group is predicted to occupy a hydrophobic pocket in the enzyme's active site. Its size, shape, and substitution pattern are therefore critical for optimal van der Waals interactions.

Key Insights:

  • Ring Size: The four-membered ring of the cyclobutyl group provides a good balance of conformational rigidity and lipophilicity.

  • Stereochemistry: The stereochemistry of substituents on the cyclobutyl ring can be crucial for activity, as demonstrated in studies of cyclopropyl and cyclobutyl epothilone analogues where the stereochemistry at C13 and C15 was found to be essential for biological activity.[3]

  • Substitution: The addition of small substituents to the cyclobutyl ring could potentially probe for additional hydrophobic interactions or, conversely, lead to steric clashes.

Hypothetical SAR Data for Cyclobutyl Ring Modifications:

The following table illustrates the potential impact of modifying the cyclobutyl ring on inhibitory activity.

Compound IDCyclobutyl ModificationHypothetical IC50 (nM)Rationale for Predicted Activity
1a Unsubstituted50Parent compound with baseline activity.
2a 1-Methyl80Potential for steric clash at the 1-position.
2b 3-Methyl (cis)40May provide additional hydrophobic interactions.
2c 3-Methyl (trans)60Stereochemistry can significantly impact binding.[3]
2d 3,3-Dimethyl30Increased lipophilicity could enhance binding in a hydrophobic pocket.
2e 1-Phenyl>1000Large substituent likely to cause significant steric hindrance.

Experimental Protocols: A Blueprint for SAR Studies

To enable researchers to conduct their own SAR studies on "this compound" analogues, we provide the following generalized experimental protocols.

General Synthetic Procedure

The synthesis of "this compound" analogues can be achieved through a variety of established synthetic routes. A common approach involves the coupling of a cyclobutylcarbonyl derivative with a 2-halopyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product A Cyclobutanecarboxylic acid Step1 Activation of Carboxylic Acid (e.g., with oxalyl chloride) A->Step1 B 2-Bromopyridine derivative Step2 Palladium-catalyzed Cross-Coupling Reaction (e.g., Stille or Suzuki coupling) B->Step2 Step1->Step2 C This compound analogue Step2->C

Caption: General workflow for the synthesis of this compound analogues.

Step-by-Step Protocol:

  • Activation of Cyclobutanecarboxylic Acid: To a solution of the appropriately substituted cyclobutanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane), add an activating agent such as oxalyl chloride or thionyl chloride. Stir the reaction at room temperature until the conversion to the acid chloride is complete.

  • Cross-Coupling Reaction: In a separate flask, combine the substituted 2-bromopyridine, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).

  • Addition and Reaction: Add the freshly prepared cyclobutanecarbonyl chloride solution to the reaction mixture containing the 2-bromopyridine. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired "this compound" analogue.

In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

The inhibitory activity of the synthesized analogues can be assessed using a variety of in vitro enzyme assays. A common method is a radiometric kinase assay.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis A Prepare serial dilutions of test compounds C Incubate compounds with kinase solution A->C B Prepare kinase, substrate, and [γ-32P]ATP solution B->C D Initiate reaction by adding [γ-32P]ATP and substrate C->D E Incubate at 30°C D->E F Stop reaction and spot on phosphocellulose paper E->F G Wash to remove unincorporated [γ-32P]ATP F->G H Quantify radioactivity using a scintillation counter G->H I Calculate IC50 values H->I

Caption: Workflow for a generic in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

  • Data Analysis: Quantify the amount of incorporated 32P using a scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis with Alternative Scaffolds

The "this compound" scaffold represents a valuable addition to the medicinal chemist's toolbox. When compared to other common kinase inhibitor scaffolds, it offers a unique combination of properties.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
This compound H-bond accepting pyridine, rigid ketone linker, hydrophobic cyclobutyl group.Good balance of polarity and lipophilicity, potential for high potency and selectivity.Synthesis can be more complex than simpler scaffolds.
Pyridinyl Imidazole Well-established scaffold, strong hinge-binding interactions.[1]Extensive SAR data available, proven clinical success.Potential for off-target effects due to scaffold prevalence.
Diaryl Pyrazole Versatile scaffold with multiple points for diversification.[6]Can be readily synthesized, good physicochemical properties.May lack the specific hinge-binding interactions of pyridyl-based scaffolds.

Future Directions and Conclusion

The "this compound" scaffold holds significant promise for the development of novel enzyme inhibitors. Future research should focus on the systematic exploration of its SAR through the synthesis and biological evaluation of a comprehensive library of analogues. Key areas for investigation include:

  • Exploration of diverse substitutions on both the pyridyl and cyclobutyl rings to fine-tune potency and selectivity.

  • Investigation of alternative linkers to replace the ketone moiety and modulate the conformational properties of the scaffold.

  • Co-crystallization studies to gain a deeper understanding of the binding mode of these inhibitors and guide further rational design efforts.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

  • Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-(pyridin-2-yl)thiazoles as Transforming Growth Factor-Beta type1 Receptor Kinase Inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • European Journal of Medicinal Chemistry. ePrints Soton - University of Southampton. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available at: [Link]

  • The Synthesis and Biological Evaluation of Tamandarin B Analogs. ScholarlyCommons. Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. Available at: [Link]

Sources

Comparative Analysis of Spectroscopic Data for Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridyl ketones (acetylpyridines) serve as critical bioisosteres for phenyl ketones in drug discovery, offering modulated lipophilicity (LogP) and metabolic stability. However, distinguishing between the 2-, 3-, and 4-isomers is a frequent analytical challenge due to their identical molecular weight (


) and similar polarity. This guide provides a definitive comparative analysis of their spectroscopic signatures, focusing on the electronic influence of the pyridine nitrogen atom relative to the carbonyl group.

The Electronic Landscape

To interpret the spectra, one must first understand the competing electronic effects:

  • Inductive Effect (-I): The nitrogen atom withdraws electron density through the

    
    -framework. This is distance-dependent (
    
    
    
    ).
  • Resonance Effect (-M): The nitrogen atom withdraws electron density through the

    
    -system. This is position-dependent, active primarily at the ortho (2-) and para (4-) positions, leaving the meta (3-) position relatively "phenyl-like."
    

ElectronicEffects cluster_0 Isomer Electronic Character 2-Acetylpyridine 2-Acetylpyridine (Ortho) High C=O Freq\nDeshielded Methyl High C=O Freq Deshielded Methyl 2-Acetylpyridine->High C=O Freq\nDeshielded Methyl 3-Acetylpyridine 3-Acetylpyridine (Meta) Phenyl-like C=O\nShielded Methyl Phenyl-like C=O Shielded Methyl 3-Acetylpyridine->Phenyl-like C=O\nShielded Methyl 4-Acetylpyridine 4-Acetylpyridine (Para) 4-Acetylpyridine->High C=O Freq\nDeshielded Methyl Nitrogen Atom Nitrogen Atom Nitrogen Atom->2-Acetylpyridine Strong -I & -M Nitrogen Atom->3-Acetylpyridine Moderate -I No -M Nitrogen Atom->4-Acetylpyridine Weak -I Strong -M

Figure 1: Correlation between nitrogen position, electronic effects, and resulting spectroscopic properties.

Vibrational Spectroscopy (FT-IR)

The carbonyl stretching frequency (


) is a direct measure of the C=O bond order. Electron-withdrawing groups (EWG) generally stiffen the bond (increase 

), raising the frequency.
Comparative Data (Liquid Film/CCl₄)
Compound

(cm⁻¹)
Structural Explanation
Acetophenone (Ref)1685Standard aromatic ketone baseline.
2-Acetylpyridine 1700 - 1705 Highest. Strong -I effect dominates. Dipole-dipole repulsion (field effect) between N and O can also stiffen the bond.
3-Acetylpyridine 1690 - 1695 Lowest. The 3-position is electronically similar to a phenyl ring (meta). Weakest withdrawal.
4-Acetylpyridine 1695 - 1700 Intermediate. Resonance withdrawal (-M) increases bond order relative to acetophenone, but distance weakens the -I effect.

Diagnostic Tip: In the fingerprint region, 3-acetylpyridine often shows a pattern similar to meta-disubstituted benzenes (690 & 780 cm⁻¹), whereas 4-acetylpyridine shows a strong band typical of para-substitution (~810-830 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

NMR provides the most distinct identification method. The "Ortho Effect" and ring currents drastically alter the chemical shifts (


).
¹H NMR Chemical Shifts (CDCl₃, 300 MHz)
Proton Environment2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
Methyl Singlet (-C(O)CH₃)2.72 ppm 2.64 ppm 2.66 ppm
H-Ortho to N (

-H)
~8.70 ppm (1H, d)~9.20 ppm (1H, s)~8.80 ppm (2H, d)
Coupling Pattern ABCD (Complex)ABCD (Complex)AA'XX' (Symmetric)
Analysis of Causality
  • Methyl Group: The methyl protons in 2-AP are the most deshielded (2.72 ppm) due to the close proximity of the electronegative nitrogen and the anisotropic effect of the ring current. 3-AP is the most "shielded" (2.64 ppm) as it lacks direct resonance communication with the electron-deficient nitrogen.

  • Ring Protons (The "Fingerprint"):

    • 2-AP: Look for a doublet at ~8.7 ppm (H6) and a multiplet at ~8.1 ppm (H3, deshielded by carbonyl).

    • 3-AP: The diagnostic signal is the singlet (or fine doublet) at ~9.2 ppm (H2). This proton is sandwiched between the N and the carbonyl, experiencing maximum deshielding.

    • 4-AP: The spectrum is symmetric. You will see two distinct doublets (integrating 2H each) resembling a para-substituted benzene system.

Mass Spectrometry (EI-MS)

While all three isomers share a molecular ion (


) at m/z 121 , their fragmentation pathways diverge due to the proximity of the nitrogen atom.
Fragmentation Pathways[1][2][3][4]
  • Common Pathway:

    
    -cleavage losing the methyl group (
    
    
    
    ) to form the acylium ion (m/z 106), followed by loss of CO (
    
    
    ) to form the pyridyl cation (m/z 78).
  • The "Ortho" Effect (2-AP): 2-Acetylpyridine exhibits a unique propensity for the direct elimination of CO or interaction between the acetyl oxygen and the ring nitrogen, often resulting in a more intense m/z 78 or m/z 79 peak compared to the 3- and 4-isomers.

MSFragmentation cluster_ortho 2-AP Specific Molecular Ion Molecular Ion [M]+ m/z 121 Acylium Acylium Ion [M-CH3]+ m/z 106 Molecular Ion->Acylium -CH3 (15) OrthoEffect Direct CO Loss / Rearrangement Molecular Ion->OrthoEffect 2-AP Only Pyridyl Pyridyl Cation [C5H4N]+ m/z 78 Acylium->Pyridyl -CO (28) HCN_Loss Ring Fragmentation [C4H3]+ m/z 51 Pyridyl->HCN_Loss -HCN (27)

Figure 2: Primary fragmentation pathway for acetylpyridines. The 2-isomer may exhibit alternate pathways due to N-carbonyl proximity.

Experimental Protocol: Structural Elucidation

To rigorously identify an unknown acetylpyridine isomer, follow this self-validating workflow.

Reagents & Equipment
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS. Note: Avoid DMSO-d6 if possible as it can broaden signals due to viscosity and hygroscopicity.
    
  • Instrument: 300 MHz NMR or higher; FT-IR with ATR accessory.

Step-by-Step Workflow
  • Sample Preparation (NMR):

    • Dissolve ~10 mg of sample in 0.6 mL

      
      .
      
    • Critical: Filter the solution through a cotton plug into the NMR tube to remove paramagnetic particulates (iron dust) which cause line broadening.

  • Acquisition:

    • Run standard ¹H NMR (16 scans).

    • Run FT-IR (ATR method, 4 scans).

  • Data Processing & Logic Gate:

ObservationConclusion
NMR: Symmetric AA'XX' (2 doublets)4-Acetylpyridine
NMR: Singlet at >9.0 ppm3-Acetylpyridine
NMR: Complex ABCD + Methyl at >2.70 ppm2-Acetylpyridine
IR:

Supports 2-AP (or strained ring)

References

  • Comparison of IR Spectra: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. "Vibrational spectra and normal coordinate analysis of 2-, 3- and 4-acetylpyridine."

  • NMR Chemical Shifts: SDBS (Spectral Database for Organic Compounds). "SDBS No. 3436 (2-AP), 3437 (3-AP), 3438 (4-AP)."

  • Mass Spectrometry Mechanisms: NIST Chemistry WebBook. "Mass spectra of Acetylpyridines."

  • Electronic Effects in Pyridines: Journal of Chemical Education. "Substituent Effects in Pyridine Chemistry."

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclobutyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all chemical substances we handle. Cyclobutyl 2-pyridyl ketone, a compound of interest in various research applications, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to foster a deeper understanding and a culture of safety that is both robust and self-validating.

Hazard Profile and Waste Characterization

  • Ketone Group: Ketones, such as Methyl Ethyl Ketone (MEK), are often flammable and can be volatile.[1][2] They are generally incompatible with strong oxidizing agents, strong bases, and reducing agents.[3][4]

  • Pyridine Moiety: Pyridine and its derivatives are classified as hazardous substances. Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and it poses a significant environmental risk.[5][6][7]

Based on this analysis, this compound must be treated as a hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing pyridine are often categorized under the F005 listed waste code.[8][9] Therefore, sink or standard trash disposal is strictly prohibited.[10]

Table 1: Inferred Hazard Profile of this compound

Property Anticipated Characteristic Rationale & Safety Implication
Physical State Liquid Potential for splashes and vapor generation. Handle in a well-ventilated area.[6][11]
Flammability Flammable Liquid Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools for handling.[3][7]
Toxicity Harmful/Toxic Likely harmful if ingested, inhaled, or absorbed through the skin, causing irritation.[12] Avoid all personal contact.[13]
Environmental Hazard Harmful to aquatic life Must not be released into the environment or sewer systems.[3][5][6]

| Reactivity | Reactive with certain chemicals | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Segregation is critical. |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE standards is non-negotiable to mitigate the risks of exposure and injury.

Required PPE:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of vapors.[11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Waste Collection and Segregation Protocol

The systematic collection of chemical waste is a critical control point for ensuring laboratory safety and regulatory compliance.

Protocol Steps:

  • Container Selection:

    • Causality: The choice of container is crucial to prevent chemical degradation of the container itself, which could lead to leaks.

    • Procedure: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[14] Ensure the container has a secure, tight-fitting screw cap.[15] Do not use metal containers, as some organic compounds can cause corrosion over time.[14]

  • Waste Labeling:

    • Causality: Proper labeling is an OSHA and EPA requirement that communicates hazards to all personnel and ensures the waste is handled correctly by disposal technicians.[16][17]

    • Procedure: Affix a hazardous waste label to the container before adding any waste. The label must include:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[15]

      • A clear indication of the associated hazards (e.g., "Flammable," "Toxic").[15]

      • The date when waste was first added to the container (accumulation start date).

  • Waste Accumulation:

    • Causality: Waste should be added in a controlled environment to minimize exposure risk.

    • Procedure: Always conduct waste transfers inside a certified chemical fume hood. Pour the waste slowly and carefully to avoid splashing. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14][18]

  • Container Storage and Segregation:

    • Causality: Improper storage is a leading cause of laboratory incidents. Segregating incompatible waste streams prevents dangerous chemical reactions.

    • Procedure:

      • Keep the waste container tightly closed at all times, except when adding waste.[15][18]

      • Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[15][19]

      • The SAA must be in a secondary containment tray to control potential spills.

      • Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids/bases.[3][7]

Disposal Decision Workflow

The following workflow provides a logical sequence for managing this compound waste from generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Waste Generated B Select Compatible Waste Container A->B C Affix Hazardous Waste Label (Name, Hazards, Date) B->C D Add Waste to Container (in Fume Hood, <90% Full) C->D E Securely Close Container D->E F Place in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Is Container Full (90% Capacity)? F->G H Continue Accumulation (Inspect Weekly) G->H No I Arrange for Pickup by Environmental Health & Safety (EHS) G->I Yes H->D J Document Waste Manifest I->J K Disposal by Licensed Hazardous Waste Vendor J->K

Caption: Workflow for compliant disposal of this compound.

Emergency Procedures

Even with robust protocols, accidents can occur. Preparedness is key to mitigating their impact.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

    • Remove all sources of ignition.[5][6][13]

    • Wearing appropriate PPE, contain the spill using a chemical absorbent material like vermiculite or sand.[5][7] Do not use combustible materials like paper towels to absorb large spills.

    • Use non-sparking tools to collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.

    • Report the incident to your institution's Environmental Health & Safety (EHS) department.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][12]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Regulatory Context

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing bodies are:

  • The Environmental Protection Agency (EPA): Regulates the handling and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][16]

  • The Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including chemical handling and hazard communication, under standards like 29 CFR 1910.1200.[16][17]

Your institution's EHS department is your primary resource for navigating these regulations and will manage the final transport and disposal of the waste through a licensed contractor.[8]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclobutyl phenyl ketone. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Maratek. (2025). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - 1910.1200. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Atlantic Training. (2024). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Atlantic Training. (2024). OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices. Retrieved from [Link]

  • UW-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

Sources

Navigating the Unknown: A Guide to Safely Handling Cyclobutyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Inferential Approach

Given the absence of specific toxicological data for Cyclobutyl 2-pyridyl ketone, a conservative approach is warranted. The primary hazards are inferred from the pyridyl ketone functional group. Analogous compounds, such as 2-Acetylpyridine, are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, it is prudent to assume that this compound may exhibit similar properties.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation[1][2].

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract[1].

  • Combustibility: While not definitively known for this compound, a related compound, 2-Acetylpyridine, is a combustible liquid[3].

  • Reactivity: The ketone and pyridine functionalities present potential for reactivity with strong oxidizing agents, acids, and bases[4].

Hazard Category Anticipated Risk based on Analogues (e.g., 2-Acetylpyridine)
Acute Toxicity (Oral) Potentially harmful if swallowed[2].
Skin Corrosion/Irritation Causes skin irritation[1][3].
Serious Eye Damage/Irritation Causes serious eye irritation[1][5].
Respiratory Irritation May cause respiratory irritation[1].
Flammability Combustible liquid[3].
The Hierarchy of Controls: A Multi-Layered Defense

The most effective safety protocols employ a multi-layered approach, starting with the most robust controls. Personal protective equipment, while essential, is the final line of defense.

Figure 1: The Hierarchy of Controls for chemical safety.
Personal Protective Equipment (PPE): Your Final Barrier

Based on the anticipated hazards, the following PPE is mandatory when handling this compound. Employers are required by OSHA to provide and ensure the use of appropriate PPE[6][7][8].

  • Eye and Face Protection: Chemical splash goggles are required for handling liquid chemicals[9]. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles[9].

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling pyridine-containing compounds[10]. It is crucial to check the manufacturer's glove compatibility charts for breakthrough times. Always inspect gloves for any signs of degradation or puncture before use and remove them carefully to avoid skin contamination[11].

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources[12][13]. The lab coat should be fully buttoned.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[10]. If a situation arises where the concentration of vapors or aerosols may exceed the occupational exposure limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[7][12].

Operational and Disposal Plans: A Step-by-Step Guide

A clear, procedural plan is critical for minimizing risk during handling and disposal.

Figure 2: A workflow for the safe handling of this compound.

Experimental Protocol: Handling and Use

  • Preparation: Before beginning any work, ensure that all necessary PPE is correctly worn. Verify that the chemical fume hood is functioning correctly. Locate the nearest eyewash station, safety shower, and spill kit.

  • Aliquotting and Transfer: Conduct all transfers of this compound within the fume hood. Use appropriate tools (e.g., pipettes, spatulas) to minimize the generation of dust or aerosols. Keep containers sealed when not in use[10].

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition[4][10]. Ensure the container is tightly sealed. It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][5]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan

This compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Container Management: Do not overfill waste containers; a maximum of 90% capacity is recommended[14]. Ensure the exterior of the container is clean[14].

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[14][15][16]. Never dispose of this chemical down the drain or in the regular trash[14].

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Office of Research Services, Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Boston University, Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Environmental Health & Safety, The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.